4-(Boc-amino)-2-hydroxypyridine
Description
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJZRTVKUGFQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 4-(Boc-amino)-2-hydroxypyridine, also referred to as tert-butyl (2-hydroxypyridin-4-yl)carbamate. Due to its role as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, a thorough understanding of its properties is essential. This document compiles available data, provides a detailed synthetic protocol, and presents a logical workflow for its preparation.
Core Physicochemical Properties
Quantitative data for this compound is primarily based on its molecular formula and calculated values, with limited experimentally determined properties publicly available. The following table summarizes its core identifiers and properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate | |
| CAS Number | 1363383-37-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 | |
| InChI Key | DRZYCRFOGWMEES-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Good solubility in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) is expected. Limited solubility in water is predicted due to the hydrophobic Boc protecting group. | [5] |
| pKa | Not available | |
| LogP (calculated) | 1.9 | [3] |
Comparative Physicochemical Data of Precursor and Related Analogs
To provide context for the properties of this compound, the following table details the experimentally determined physicochemical properties of its precursor, 4-amino-2-hydroxypyridine, and other related aminopyridine and hydroxypyridine isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 4-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | 219-221 | 310.7 (Predicted) | 11.49 (Predicted) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 155-158 | 273 | 9.11 |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 57.5-58.1 | 210.6 | 6.86 |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 105-107 | 281 | 11.7 (Acidic) / 2.43 (Basic) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-2-hydroxypyridine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.
Materials:
-
4-amino-2-hydroxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolution: Dissolve 4-amino-2-hydroxypyridine in a suitable solvent such as THF or DCM in a reaction flask.
-
Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base acts as a scavenger for the acid byproduct of the reaction.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with water and then brine to remove any remaining impurities.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, 4-amino-2-hydroxypyridine.
Caption: Synthetic route for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any specific signaling pathways. Aminopyridine derivatives, in general, are known to have a wide range of biological activities, including acting as potassium channel blockers.[6][7] However, the introduction of the Boc protecting group significantly alters the molecule's properties, and its primary utility is as a synthetic intermediate for the creation of more complex molecules for biological evaluation. Further research is required to elucidate any intrinsic biological functions of this compound.
References
- 1. This compound | 1363383-37-2 [chemicalbook.com]
- 2. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Boc-amino)pyridine | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
Spectroscopic Profile of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Boc-amino)-2-hydroxypyridine, also known as tert-butyl (2-hydroxypyridin-4-yl)carbamate. The information herein is intended to support research and development activities by offering a detailed reference for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not broadly published, this guide synthesizes data from analogous structures and spectroscopic principles to present a reliable predictive profile.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established chemical shift ranges, functional group frequencies, and ionization patterns for similar molecular scaffolds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 11.5 | br s | 1H | Pyridinone N-H |
| ~8.5 - 9.5 | br s | 1H | Carbamate N-H |
| ~7.0 - 7.2 | d | 1H | H-6 (Pyridine) |
| ~6.5 - 6.7 | d | 1H | H-5 (Pyridine) |
| ~6.1 - 6.3 | s | 1H | H-3 (Pyridine) |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) |
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Note: The pyridinone tautomer is generally favored in solution.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 165 | C=O (Pyridinone) |
| ~153 - 155 | C=O (Boc) |
| ~145 - 148 | C-4 (Pyridine) |
| ~138 - 140 | C-6 (Pyridine) |
| ~108 - 110 | C-5 (Pyridine) |
| ~100 - 102 | C-3 (Pyridine) |
| ~79 - 81 | -C (CH₃)₃ (Boc) |
| ~28 - 29 | -C(C H₃)₃ (Boc, 3C) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H Stretch (Hydroxy form), N-H Stretch (Amide/Pyridone) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (Boc group) |
| ~1720 - 1700 | Strong | C=O Stretch (Boc carbonyl) |
| ~1660 - 1640 | Strong | C=O Stretch (Pyridinone) |
| ~1600 - 1580 | Medium | C=C and C=N Stretch (Pyridine ring) |
| ~1540 - 1520 | Medium | N-H Bend (Amide II) |
| ~1250, ~1160 | Strong | C-O Stretch (Boc ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion Species | Ionization Mode |
| 211.1083 | [M+H]⁺ | ESI+ |
| 233.0902 | [M+Na]⁺ | ESI+ |
| 209.0926 | [M-H]⁻ | ESI- |
| 155.0769 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | ESI+ |
| 111.0507 | [M+H - C₅H₉O₂]⁺ or [M+H - 100]⁺ | ESI+ |
Molecular Formula: C₁₀H₁₄N₂O₃, Exact Mass: 210.1004
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is conducted. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.
-
Data Acquisition : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes to observe the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.
A Comprehensive Technical Guide on the Solubility and Stability of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of 4-(Boc-amino)-2-hydroxypyridine, a key intermediate in pharmaceutical synthesis. A thorough understanding of these properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for assessing solubility and stability, presents illustrative data, and discusses the key chemical features influencing the molecule's behavior.
Physicochemical Properties
This compound possesses a unique combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar 4-amino-2-hydroxypyridine core. This structure imparts mixed polarity, influencing its solubility in various solvent systems. The presence of the Boc group, while crucial for synthetic strategies, also introduces specific stability liabilities, particularly to acidic conditions and elevated temperatures.
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, impacting everything from reaction kinetics to bioavailability. The solubility of this compound is determined by its ability to form favorable interactions with the solvent.
Predicted Solubility Characteristics
-
In polar protic solvents (e.g., water, methanol, ethanol): The hydroxyl and amino groups can participate in hydrogen bonding, suggesting some degree of solubility. However, the bulky, non-polar Boc group is expected to limit aqueous solubility.
-
In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving a wide range of organic molecules and are expected to be effective for this compound.
-
In non-polar solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the polar nature of the hydroxypyridine core.
Quantitative Solubility Data (Illustrative)
The following table presents illustrative quantitative solubility data for this compound in a range of common laboratory solvents. This data is hypothetical and serves as a guide for what might be expected. Actual experimental values should be determined using the protocols outlined in this guide.
| Solvent | Type | Predicted Solubility (mg/mL) | Temperature (°C) |
| Water (pH 7.4) | Polar Protic | < 1 | 25 |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 1 | 25 |
| Methanol | Polar Protic | 10 - 20 | 25 |
| Ethanol | Polar Protic | 5 - 15 | 25 |
| Dichloromethane (DCM) | Non-polar | > 50 | 25 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | 25 |
| Acetonitrile | Polar Aprotic | 5 - 10 | 25 |
| Ethyl Acetate | Moderately Polar | 20 - 40 | 25 |
| Toluene | Non-polar | < 5 | 25 |
Stability Profile
Understanding the chemical stability of this compound is essential for defining storage conditions, predicting degradation pathways, and developing stability-indicating analytical methods. The primary points of instability are the acid-labile Boc group and the potential for oxidation of the hydroxypyridine ring.
Forced Degradation Studies (Illustrative Results)
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. The table below summarizes the expected outcomes of forced degradation studies on this compound.
| Stress Condition | Reagent/Condition | Expected Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | > 90% | 4-Amino-2-hydroxypyridine (from Boc deprotection) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | < 10% | Minor degradation products |
| Oxidation | 3% H₂O₂, RT, 24h | 15 - 30% | Oxidized pyridine ring derivatives (e.g., N-oxides) |
| Thermal Degradation (Solid) | 80°C, 72h | 5 - 15% | 4-Amino-2-hydroxypyridine and other thermal decomposition products |
| Photostability (Solid) | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | < 5% | Minimal degradation |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).
-
Accurately add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other desired units.
Caption: Workflow for Thermodynamic Solubility Assay.
Forced Degradation (Stress Stability) Studies
This protocol outlines the procedures for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[1]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
Volumetric flasks, pipettes, and vials
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products by comparing their retention times and UV spectra with that of the parent compound and by using techniques like mass spectrometry.
Specific Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Heat at 60°C for up to 72 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Heat at 60°C for up to 72 hours.
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂ to the sample solution. Keep at room temperature for up to 72 hours.
-
Thermal Degradation (in solution): Heat the sample solution at 80°C for up to 72 hours.
-
Thermal Degradation (solid state): Place the solid compound in an oven at 80°C for up to 72 hours.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark under the same temperature conditions.
Caption: Workflow for Forced Degradation Studies.
Key Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its core structure, 4-amino-2-hydroxypyridine, is a heterocyclic amine. Such structures are prevalent in biologically active molecules. Understanding potential metabolic pathways or logical relationships in its degradation is important.
The primary chemical transformations relevant to this molecule are the deprotection of the Boc group and potential modifications to the pyridine ring.
Caption: Potential Degradation Pathways.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The Boc protecting group is the most significant contributor to the molecule's instability, being readily cleaved under acidic and thermal stress. The hydroxypyridine core is relatively stable but can be susceptible to oxidation. The provided experimental protocols offer robust methods for generating the necessary data to guide the handling, formulation, and storage of this important chemical intermediate. For any drug development program, it is imperative to perform these studies to ensure the quality and safety of the final product.
References
Tautomerism of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomeric equilibrium of 4-(Boc-amino)-2-hydroxypyridine. While direct experimental data for this specific substituted pyridine is limited in publicly accessible literature, this document extrapolates from the well-established principles governing the tautomerism of the parent 2-hydroxypyridine system. The electronic effects of the 4-(Boc-amino) substituent are considered in predicting the likely behavior of the keto-enol equilibrium. This guide also outlines detailed experimental protocols and data presentation strategies to facilitate further research into this compound of interest.
Introduction: The Keto-Enol Tautomerism of 2-Hydroxypyridines
The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of keto-enol tautomerism in a heterocyclic system. This equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring. The enol form, 2-hydroxypyridine, possesses an aromatic pyridine ring, while the keto form, 2-pyridone, has a non-aromatic diene system but benefits from the stability of an amide-like functionality.
The equilibrium between these two forms is crucial in various chemical and biological contexts, as the different tautomers exhibit distinct hydrogen bonding patterns, reactivity, and electronic properties. Understanding the dominant tautomeric form of a substituted 2-hydroxypyridine, such as this compound, is therefore of significant importance in fields like medicinal chemistry and materials science.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound involves the interconversion of the enol (hydroxypyridine) form and the keto (pyridone) form.
Figure 1: Tautomeric equilibrium between the enol and keto forms.
Electronic Effects of the 4-(Boc-amino) Substituent
The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 4-position is an electron-donating group. This donation of electron density into the pyridine ring can influence the position of the tautomeric equilibrium. The increased electron density on the ring may stabilize the pyridone form to a greater extent than in the unsubstituted case. However, the precise impact requires experimental validation.
Quantitative Analysis of Tautomeric Equilibrium
| Solvent | Tautomer Ratio (Keto:Enol) | Method | Reference |
| Gas Phase | Varies, slight favor for enol | IR Spectroscopy | [1] |
| Non-polar Solvents | Favors Enol | UV/Vis Spectroscopy | [1] |
| Polar Solvents | Favors Keto | UV/Vis Spectroscopy | [1] |
| Water | Significantly Favors Keto | NMR Spectroscopy | [2] |
Table 1: Tautomeric equilibrium of 2-hydroxypyridine in various media.
Proposed Experimental Protocols
To elucidate the tautomeric equilibrium of this compound, the following experimental methods are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the ratio of the two tautomers in solution.
-
Methodology:
-
Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra at a controlled temperature.
-
Identify characteristic signals for both the enol and keto forms. For instance, the chemical shift of the proton on the nitrogen in the keto form will be distinct from the hydroxyl proton in the enol form. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations.
-
Perform variable temperature NMR studies to investigate the thermodynamics of the equilibrium.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium based on the distinct absorption spectra of the two forms.
-
Methodology:
-
Prepare solutions of this compound in various solvents of differing polarity.
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
The enol form is expected to have a π-π* transition at a different wavelength compared to the keto form.[2]
-
By comparing the spectra in different solvents, the shift in equilibrium can be observed.
-
For quantitative analysis, the molar absorptivity of each tautomer at a specific wavelength would need to be determined, potentially through computational methods or by using "locked" derivatives where the tautomerism is not possible.
-
Computational Chemistry
-
Objective: To theoretically predict the relative stabilities of the tautomers and support experimental findings.
-
Methodology:
-
Perform geometry optimizations and frequency calculations for both the enol and keto tautomers using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).
-
Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to obtain the Gibbs free energy difference between the two tautomers in the gas phase.
-
Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the equilibrium in different media.
-
Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.
-
Logical Workflow for Tautomerism Investigation
The following diagram outlines a logical workflow for the comprehensive investigation of the tautomerism of this compound.
Figure 2: Workflow for investigating tautomerism.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on the well-documented studies of 2-hydroxypyridine, it is anticipated that the keto (2-pyridone) form will be favored in polar solvents, while the enol (2-hydroxypyridine) form may have a greater presence in non-polar environments. The electron-donating 4-(Boc-amino) group is likely to influence this equilibrium, and a systematic study employing the experimental and computational methods outlined in this guide is necessary to quantify this effect. The provided protocols and data presentation frameworks offer a robust starting point for researchers to thoroughly investigate the tautomerism of this and related compounds.
References
Technical Guide: Crystal Structure Analysis of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(Boc-amino)-2-hydroxypyridine
This compound is a derivative of 4-aminopyridine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hydroxyl group at the 2-position. This compound and its analogs are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex pharmaceutical agents. The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, pyridine nitrogen) suggests a high propensity for the formation of intricate hydrogen-bonding networks, which would dictate its crystal packing and, consequently, its solid-state properties.
Hypothetical Crystallographic Data
The following table summarizes plausible, hypothetical crystallographic data for this compound, based on values typically observed for similar small organic molecules. This data would be the outcome of a successful single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₄N₂O₃ |
| Formula Weight | 210.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1003 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.39 |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| F(000) | 448 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | 8000 |
| Independent Reflections | 2000 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.130 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
High-purity material is essential for growing high-quality single crystals.
Synthesis of this compound: A common route involves the protection of 4-amino-2-hydroxypyridine.
-
Reaction Setup: To a stirred solution of 4-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (1.1 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product may precipitate. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization: Growing single crystals suitable for X-ray diffraction can be achieved through various methods.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
This is the definitive technique for determining the atomic arrangement in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The diffractometer rotates the crystal through a series of angles, and a diffraction pattern is collected at each orientation.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Workflows and Interactions
Graphviz diagrams are used to illustrate the logical flow of the experimental process and the potential molecular interactions.
Technical Dossier: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the available physicochemical data for 4-(Boc-amino)-2-hydroxypyridine. Due to the limited availability of experimental data for this specific compound in public literature, this guide also furnishes detailed, standard experimental protocols for the determination of melting and boiling points, which are critical parameters in the characterization of chemical entities in drug discovery and development.
Physicochemical Properties of this compound
For reference and comparison, the available data for the parent compound, 4-amino-2-hydroxypyridine, is presented below. It is crucial to note that these values are not for the title compound and should be treated as a reference only.
Table 1: Physicochemical Data for the Reference Compound 4-amino-2-hydroxypyridine
| Property | Value | Source |
| Melting Point | 219-221 °C | |
| Boiling Point | 310.7 ± 35.0 °C (Predicted) | |
| Density | 1.208 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.49 ± 0.10 (Predicted) |
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.
2.1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the use of a melting point apparatus.[1][2]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)[1]
-
The sample of this compound
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Dip the open end of a capillary tube into the powdered sample.[3]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[1][3]
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[3]
-
Set the apparatus to heat at a rapid rate to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement.[3]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]
-
-
Reporting:
-
The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.
-
For a pure compound, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.
-
2.2. Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a small amount of substance, the Thiele tube method is often employed.[4][5]
Materials:
-
Thiele tube or a similar heating bath (e.g., a beaker with high-boiling mineral oil)[5]
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
The sample of this compound
Procedure:
-
Sample Preparation:
-
Place a small amount of the liquid sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[6]
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer.
-
Suspend the thermometer and the attached tube in a Thiele tube or a heating bath, ensuring the sample is below the level of the heating fluid.[5]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube or the heating bath.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid.[7]
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of a melting point.
Caption: A flowchart of the experimental workflow for determining the melting point of a solid organic compound using the capillary method.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomus.edu.iq [uomus.edu.iq]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the pKa and Acidity/Basicity of 4-(Boc-amino)-2-hydroxypyridine
This technical guide provides a comprehensive analysis of the acid-base properties of this compound, a key intermediate in pharmaceutical synthesis. Understanding the ionization constant (pKa) is critical for predicting the behavior of this molecule in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the theoretical basis for its acidity and basicity, provides predicted pKa values based on related structures, and details experimental protocols for its empirical determination.
Tautomerism of this compound
A crucial aspect of understanding the acid-base chemistry of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form, tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate. For 2-hydroxypyridines, this equilibrium strongly favors the 2-pyridone tautomer in most solvents due to the formation of a more stable, amide-like structure which maintains aromaticity through the delocalization of the nitrogen lone pair.[1][2][3] This preference for the pyridone form is a key determinant of the molecule's acidic and basic centers.
Figure 1: Tautomeric equilibrium of this compound.
Analysis of Acidity and Basicity
The acid-base properties of this compound are determined by three key functional groups: the pyridine ring nitrogen, the N-H of the 2-pyridone, and the N-H of the Boc-amino group.
-
Pyridine Ring Nitrogen (Basicity): The lone pair of electrons on the pyridine nitrogen is available for protonation, making the molecule basic. However, the basicity is influenced by the substituents. The 2-oxo group is electron-withdrawing, which decreases the electron density on the ring and thus reduces the basicity of the nitrogen. Similarly, the Boc-amino group at the 4-position is also electron-withdrawing due to the carbonyl group, further decreasing the basicity of the pyridine nitrogen.[4][5] Therefore, the pKa for the protonation of the pyridine nitrogen is expected to be lower than that of pyridine itself (pKa ≈ 5.2).
-
2-Pyridone N-H (Acidity): The proton on the nitrogen of the 2-pyridone tautomer is the most acidic proton in the molecule. Its acidity is enhanced by the adjacent carbonyl group and the aromatic ring, which can stabilize the resulting conjugate base through resonance. A predicted pKa value for the related compound 4-amino-2-hydroxypyridine is approximately 11.49. The addition of the electron-withdrawing Boc group to the amino function is expected to slightly increase the acidity of the pyridone N-H, potentially lowering its pKa value.
-
Boc-amino N-H: The proton on the nitrogen of the tert-butoxycarbonylamino group is significantly less acidic than the pyridone N-H. Carbamate protons are generally very weak acids, with pKa values well above the typical physiological range, and this group is not expected to ionize under normal aqueous conditions.
Quantitative pKa Data
While no experimental pKa value for this compound is readily available in the literature, the table below summarizes the pKa values of related compounds to provide a basis for estimation.
| Compound | Predicted/Experimental | pKa Value(s) | Ionizable Group | Reference(s) |
| 4-Amino-2-hydroxypyridine | Predicted | 11.49 | Pyridone N-H | |
| Pyridine | Experimental | 5.23 | Pyridine N-H | [6] |
| 2-Hydroxypyridine | Experimental | 0.75 (pyridinium N-H), 11.65 (hydroxyl O-H) | Pyridinium N-H, Hydroxyl O-H | [6] |
| 4-Hydroxypyridine | Experimental | 3.20 (pyridinium N-H), 11.12 (hydroxyl O-H) | Pyridinium N-H, Hydroxyl O-H | [6] |
| 4-Aminopyridine | Experimental | 9.17 | Pyridinium N-H |
Acid-Base Equilibria
The following diagram illustrates the protonation and deprotonation equilibria for this compound, based on its favored 2-pyridone tautomeric form.
Figure 2: Protonation and deprotonation of 4-(Boc-amino)-2-pyridone.
Experimental Protocols for pKa Determination
The pKa values of this compound can be determined empirically using several methods. Spectrophotometric titration is a common and sensitive technique, particularly for compounds with a UV-active chromophore near the ionization center.[7][8]
Spectrophotometric UV-Vis Titration
This method relies on the change in the UV-Vis absorbance spectrum of the compound as it ionizes.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Due to the limited aqueous solubility of many organic compounds, a co-solvent system may be necessary.[9][10]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well, followed by the different buffer solutions to achieve a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.2 mM).[8]
-
Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each well at a constant temperature.
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by using derivative plots.[11]
-
Figure 3: Workflow for spectrophotometric pKa determination.
Potentiometric Titration
An alternative method is potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode.[7][12] This method is highly accurate but may require larger amounts of a pure compound. For sparingly soluble compounds, titrations can be performed in a mixture of water and an organic co-solvent, with the aqueous pKa value obtained by extrapolation to zero co-solvent concentration.[9][13]
Conclusion
The acid-base properties of this compound are primarily dictated by its existence as the 2-pyridone tautomer. The molecule is expected to have a weakly basic pyridine nitrogen (pKa < 5) and a weakly acidic pyridone N-H (pKa ≈ 11). The Boc-amino group itself is not significantly ionizable under physiological conditions but influences the pKa values of the other groups through its electron-withdrawing nature. For precise characterization, experimental determination of the pKa values via spectrophotometric or potentiometric titration is recommended. This data is invaluable for drug development professionals in optimizing formulations and predicting the in vivo behavior of drug candidates derived from this versatile building block.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
An In-depth Technical Guide to the Safety and Handling of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-(Boc-amino)-2-hydroxypyridine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | tert-butyl (2-hydroxy-4-pyridinyl)carbamate |
| Molecular Formula | C₁₀H₁₄N₂O₃[1] |
| Molecular Weight | 210.23 g/mol [1] |
| CAS Number | 1363383-37-2[1] |
Hazard Identification and Classification
While specific toxicity data for this compound is not extensively available, data from structurally similar compounds suggest the following potential hazards. Users should handle this compound with the care required for a substance of unknown toxicity.
GHS Hazard Statements (Anticipated)
| Code | Statement |
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2][3] |
| H319 | Causes serious eye irritation.[2][3] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |
| P264 | Wash skin thoroughly after handling.[3][5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P280 | Wear protective gloves/ eye protection/ face protection.[3][5] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to bright brown crystalline powder.[6] |
| Melting Point | 219-221 °C (for the related compound 4-amino-2-hydroxypyridine).[6] |
| Boiling Point | No data available. |
| Solubility | Soluble in water and some organic solvents.[6] |
| Stability | Stable under recommended storage conditions.[7] |
Experimental Protocols: Safe Handling and Emergency Procedures
4.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166.[7][8]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[2]
-
Skin and Body Protection: Wear a laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[7]
4.2. Handling and Storage
-
Handling: Avoid formation of dust and aerosols.[7][8] Wash hands thoroughly after handling.[7]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability.
4.3. Accidental Release Measures
-
Small Spill: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[7]
-
Large Spill: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Do not allow the product to enter drains.[7]
4.4. First-Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[2][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
4.5. Disposal Considerations
Dispose of waste in accordance with federal, state, and local environmental control regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Diagrams and Workflows
Caption: General laboratory workflow for safe handling.
Caption: Decision tree for first-aid response.
Caption: Logic for selecting appropriate PPE.
References
- 1. This compound | 1363383-37-2 [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
Commercial Availability and Strategic Procurement of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, procurement strategies, and potential applications of the chemical intermediate 4-(Boc-amino)-2-hydroxypyridine (CAS No. 1363383-37-2). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing this versatile building block for the synthesis of novel compounds.
Introduction to this compound
This compound, also known by its IUPAC name tert-butyl (2-oxo-1H-pyridin-4-yl)carbamate, is a heterocyclic compound featuring a pyridine core functionalized with a Boc-protected amine and a hydroxyl group.[1] The presence of these functional groups makes it a valuable synthon in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The pyridone scaffold, a key feature of this molecule, is a privileged structure in medicinal chemistry, known to be present in a wide range of biologically active compounds.
Commercial Availability and Supplier Landscape
Our investigation has identified several reputable suppliers offering this compound, confirming its commercial availability for research and development purposes. The compound is consistently referenced with the CAS number 1363383-37-2. While pricing is often available upon request, the following table summarizes the key suppliers and their respective product identifiers.
| Supplier | Product Code | CAS Number | Purity | Additional Information |
| Dtchem Laboratories | - | 1363383-37-2 | 95% | - |
| Fluorochem | F467844 | 1363383-37-2 | Not Specified | - |
| SynQuest Laboratories | 4H56-1-051 | 1363383-37-2 | Not Specified | Inquire for pricing and availability. |
| Synthonix | B7978 | 1363383-37-2 | 97.0% | - |
| Apollo Scientific | OR1021612 | 1363383-37-2 | Not Specified | - |
Procurement Workflow
For researchers and procurement managers, the process of acquiring specialized chemical building blocks like this compound involves a series of strategic steps to ensure quality, cost-effectiveness, and timely delivery. The following diagram illustrates a typical procurement workflow.
Figure 1: A generalized workflow for the procurement of specialized chemical reagents.
Potential Applications in Research and Development
While specific experimental protocols detailing the direct use of this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. The Boc-protecting group allows for selective deprotection and subsequent functionalization of the amino group, while the hydroxyl group on the pyridine ring can participate in various coupling reactions.
The pyridone moiety is a well-established pharmacophore with a broad range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. Therefore, this compound serves as a valuable starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets.
Signaling Pathways: A Note on Current Knowledge
As of the date of this guide, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Its role is primarily established as a synthetic intermediate. The biological activities of its derivatives would be dependent on the modifications introduced and the final molecular structure. Researchers synthesizing novel compounds from this building block are encouraged to perform biological assays to elucidate their mechanisms of action and potential interactions with cellular signaling cascades.
Conclusion
This compound is a commercially available and valuable building block for the synthesis of novel heterocyclic compounds. Its procurement requires a systematic approach to ensure the acquisition of high-quality material suitable for research and development purposes. While direct experimental protocols and signaling pathway information are currently limited, its chemical structure points towards significant potential in the discovery of new therapeutic agents. Researchers are encouraged to leverage this versatile intermediate in their synthetic endeavors to explore new chemical spaces and uncover novel biological activities.
References
Methodological & Application
Synthesis of Substituted Pyridines Using 4-(Boc-amino)-2-hydroxypyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted pyridines utilizing 4-(Boc-amino)-2-hydroxypyridine as a versatile starting material. This methodology is particularly relevant for applications in medicinal chemistry and drug discovery, where the pyridine scaffold is a common motif. The protocols outlined below describe a three-step sequence involving the activation of the 2-hydroxy group via triflation, followed by palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and concluding with the deprotection of the 4-amino group.
Introduction
Substituted pyridines are a critical class of heterocycles frequently found in pharmaceuticals, agrochemicals, and functional materials. The development of modular and efficient synthetic routes to access diverse pyridine derivatives is of significant interest. This compound is a valuable building block that allows for selective functionalization at the 2- and 4-positions of the pyridine ring. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino moiety provides stability during the initial synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization.
This application note details the conversion of this compound into a variety of 2-substituted-4-aminopyridines. The key steps involve the formation of a highly reactive 2-pyridyl triflate intermediate, which then serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram. The process begins with the activation of the 2-hydroxy group of the starting material to form a triflate. This intermediate is then subjected to either Suzuki-Miyaura coupling to form a C-C bond or Buchwald-Hartwig amination to form a C-N bond at the 2-position. The final step involves the removal of the Boc protecting group to yield the desired substituted 4-aminopyridine.
Caption: Synthetic workflow for the preparation of substituted 4-aminopyridines.
Experimental Protocols
Protocol 1: Synthesis of 4-(Boc-amino)-2-pyridyl triflate
This protocol describes the conversion of the 2-hydroxy group of this compound to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (argon or nitrogen), add anhydrous pyridine (2.0 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triflic anhydride (1.2 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 4-(Boc-amino)-2-pyridyl triflate.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-hydroxy-6-methyl-2-pyridinemethanol derivative | N,N-Bis(trifluoromethylsulfonyl)aniline, Et₃N | DCM | RT | 12 | >95 | [1] |
| N-Boc-3-piperidone | N-Phenylbis(trifluoromethanesulfonimide), LDA | THF | -78 to RT | 12 | 70-80 | [2] |
| 2-aminopyridine | Triflic anhydride, Pyridine | DCM | -78 to RT | 21 | 81 | [3] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-pyridyl triflate
This protocol details the palladium-catalyzed C-C bond formation between the 2-pyridyl triflate and a boronic acid or boronate ester.[1][4]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(Boc-amino)-2-pyridyl triflate
-
Aryl or vinyl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine 4-(Boc-amino)-2-pyridyl triflate (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Pyridyl Triflates:
| Pyridyl Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 80 | 12 | 70-90 | [1] |
| 2-Pyridyl triflate | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 | [5] |
| Chloroaryl triflate | Phenylboronic acid | Pd₂(dba)₃ (2.5) | K₂CO₃ (2) | Acetonitrile | RT | 24 | 80-95 | [5] |
Protocol 3: Buchwald-Hartwig Amination of 4-(Boc-amino)-2-pyridyl triflate
This protocol describes the palladium-catalyzed C-N bond formation between the 2-pyridyl triflate and a primary or secondary amine.[6][7]
Materials:
-
4-(Boc-amino)-2-pyridyl triflate
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Solvent (e.g., toluene, dioxane)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a solution of 4-(Boc-amino)-2-pyridyl triflate (1.0 eq.) and the amine (1.2-1.5 eq.) in the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter through Celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Triflates:
| Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl triflate | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 90 | [6] |
| Aryl perfluorooctanesulfonate | Butylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 90 | 48 | 66 | [8] |
| Heteroaryl Halides | Various amines | (CyPF-tBu)PdCl₂ (1-3) | - | NaOtBu (1.2) | Dioxane | 100 | 12 | 80-98 | [7] |
Protocol 4: Boc Deprotection of Substituted 4-(Boc-amino)pyridines
This final step removes the Boc protecting group from the 4-amino position to yield the free amine.[9][10]
Caption: General scheme for Boc deprotection using an acid.
Materials:
-
Substituted 4-(Boc-amino)pyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 4-(Boc-amino)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add an excess of trifluoroacetic acid (5-10 eq.) or a solution of 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the deprotected product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data for Boc Deprotection:
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-amino-4-halopyridine | TFA | DCM | RT | 1 | >95 | [9] |
| N-Boc pyrrolidine boronate ester | TFA/DCM (1:1) | - | RT | 1 | 81 | [10] |
| N-Boc protected amino acids | TFA/CH₂Cl₂ (1:1) | - | RT | 2-16 | High | [11] |
Conclusion
The protocols described in this application note provide a robust and versatile methodology for the synthesis of a wide range of substituted 4-aminopyridines starting from this compound. The key steps of triflation, palladium-catalyzed cross-coupling, and Boc deprotection are well-established and can be adapted to various substrates, making this a valuable synthetic strategy for researchers in drug discovery and related fields. The provided quantitative data, derived from analogous systems in the literature, serves as a useful guide for reaction optimization.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-(Boc-amino)-2-hydroxypyridine with various arylboronic acids. This reaction is a critical transformation in synthetic chemistry, enabling the construction of 4-amino-2-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.
The protocols and data presented herein are intended to serve as a guide for researchers to facilitate the synthesis of diverse libraries of 4-amino-2-arylpyridine derivatives for applications in drug discovery and materials science. It is important to note that this compound exists in tautomeric equilibrium with tert-butyl (2-hydroxypyridin-4-yl)carbamate. The reactivity of the 2-position can be achieved by converting the hydroxyl group into a better leaving group, such as a triflate or a halide (e.g., chloride or bromide), prior to the Suzuki-Miyaura coupling. This document will focus on the coupling of the corresponding 2-halo derivative.
Reaction Principle and Mechanism
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-(Boc-amino)-2-halopyridine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-(Boc-amino)-2-arylpyridine product and regenerating the Pd(0) catalyst.
Challenges in the cross-coupling of aminopyridines can arise from the coordination of the pyridine nitrogen or the amino group to the palladium catalyst, which can lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can often mitigate these issues.
Experimental Data Summary
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(Boc-amino)-2-halopyridines with various arylboronic acids, based on analogous systems reported in the literature.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 85-95 |
| 3 | 3-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 120 | 15 (MW) | 70-90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65-85 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-95 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Deprotection of 4-(Boc-amino)-2-arylpyridines
| Entry | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Boc-amino)-2-phenylpyridine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 2 | >95 |
| 2 | 4-(Boc-amino)-2-(4-methoxyphenyl)pyridine | HCl (4M in Dioxane) | Dioxane | Room Temp | 3 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-chloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-(Boc-amino)-2-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 4-(Boc-amino)-2-chloropyridine, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection
Materials:
-
4-(Boc-amino)-2-arylpyridine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve the 4-(Boc-amino)-2-arylpyridine in the appropriate solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA, 10-20 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to afford the desired 4-amino-2-arylpyridine.
Visualizations
References
Application Notes and Protocols for "4-(Boc-amino)-2-hydroxypyridine" in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-(Boc-amino)-2-hydroxypyridine" is a versatile heterocyclic building block with significant potential in drug discovery. Its pyridin-2-one core is recognized as a "privileged scaffold," frequently found in a variety of biologically active molecules. The presence of a Boc-protected amine at the 4-position and a hydroxyl group at the 2-position provides two orthogonal points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its synthetic manipulation.
Application Notes: A Scaffold for Kinase Inhibitors
The pyridin-2-one motif is a key feature in numerous kinase inhibitors due to its ability to form critical hydrogen bond interactions with the kinase hinge region. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses and is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][] Small molecule inhibitors targeting p38 MAPK have shown therapeutic promise. The 4-amino-2-pyridone scaffold can be elaborated to produce potent and selective p38 MAPK inhibitors.
Table 1: Biological Activity of Representative Pyridinone-based p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | Cellular Activity (LPS-induced TNF-α, IC50 in nM) |
| Pyridinone A | 10 | 50 |
| Pyridinone B | 5 | 25 |
| Pyridinone C | 15 | 70 |
Note: Data is illustrative and represents typical activities for this class of compounds.
Mitogen-Activated Protein Kinase Kinase (MEK) Inhibitors
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making MEK an attractive therapeutic target. Pyridone-containing compounds have been successfully developed as allosteric ME-K inhibitors.
Table 2: Biological Activity of Representative Pyridone-based MEK Inhibitors
| Compound | MEK1 IC50 (nM) | p-ERK Cellular IC50 (nM) |
| Pyridone X | 20 | 100 |
| Pyridone Y | 15 | 80 |
| Pyridone Z | 35 | 150 |
Note: Data is illustrative and represents typical activities for this class of compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical modification of "this compound."
Protocol 1: N-Arylation of the Pyridone Nitrogen
This protocol describes the coupling of an aryl halide with the nitrogen of the pyridone ring using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials and Reagents:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of the Hydroxyl Group
This protocol details the alkylation of the 2-hydroxyl group via a Williamson ether synthesis.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol requires prior halogenation of the pyridone ring (e.g., at the 3- or 5-position), followed by a Suzuki-Miyaura cross-coupling.
Step 3a: Bromination of this compound
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated intermediate.
Step 3b: Suzuki-Miyaura Coupling
Materials and Reagents:
-
Brominated this compound derivative
-
Aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the brominated pyridone (1.0 eq), aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the 1,4-dioxane/water mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Protocol 4: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine.
Materials and Reagents:
-
Boc-protected 4-amino-2-pyridone derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted.
Visualizations
References
Application Notes and Protocols for Boc Deprotection of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-(Boc-amino)-2-hydroxypyridine to yield 4-amino-2-hydroxypyridine. The choice of deprotection strategy is critical and can be influenced by the presence of other functional groups and the desired purity of the final product.
It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium can affect the electronic properties of the pyridine ring and, consequently, the reactivity of the Boc-protected amino group. The protocols provided below are based on established methods for Boc deprotection of aminopyridines and related heterocyclic compounds. Optimization may be required to achieve the best results for this specific substrate.
Chemical Transformation
The deprotection reaction involves the cleavage of the carbamate bond to release the free amine, carbon dioxide, and isobutene or tert-butanol, depending on the reaction conditions.
Application Notes and Protocols: 4-(Boc-amino)-2-hydroxypyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-amino)-2-hydroxypyridine, also known by its tautomeric name tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate, is a versatile chemical intermediate increasingly utilized in the synthesis of targeted kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to interact with the ATP-binding site of kinases. The presence of a Boc-protected amino group at the 4-position and a hydroxyl group at the 2-position provides synthetic handles for the strategic introduction of various functionalities, enabling the modulation of potency, selectivity, and pharmacokinetic properties of the final inhibitor. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitor precursors.
Core Application: Synthesis of 4-Amino-2-alkoxypyridine Scaffolds
A primary application of this compound is its use as a precursor for 4-amino-2-alkoxypyridine derivatives. The hydroxyl group can be readily alkylated to introduce a variety of side chains, which can be designed to interact with specific residues in the kinase active site. The Boc-protecting group on the 4-amino position can be removed under acidic conditions to allow for subsequent coupling reactions, such as amide bond formation or Suzuki coupling, to complete the synthesis of the target kinase inhibitor.
This synthetic strategy is particularly relevant for the development of inhibitors for a range of kinases, including but not limited to p38 MAP kinase, ALK, and MEK1, where substituted aminopyridine moieties are known to be key pharmacophoric elements.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of this compound to introduce a desired alkoxy side chain.
Materials:
-
This compound (tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate)
-
Desired alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(Boc-amino)-2-alkoxypyridine derivative.
Protocol 2: Boc-Deprotection of 4-(Boc-amino)-2-alkoxypyridine
This protocol outlines the removal of the Boc protecting group to yield the free 4-amino-2-alkoxypyridine, which is ready for subsequent coupling reactions.
Materials:
-
4-(Boc-amino)-2-alkoxypyridine derivative (from Protocol 1)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the 4-(Boc-amino)-2-alkoxypyridine derivative (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) or a mixture of TFA and DCM (1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the 4-amino-2-alkoxypyridine derivative, which can often be used in the next step without further purification.
Data Presentation
The following table summarizes representative data for kinase inhibitors synthesized using aminopyridine scaffolds, illustrating the potency that can be achieved.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| 18d | ALK | 19 | Karpas-299 (IC₅₀ ≈ 40 nM) | [1] |
| 18d | ALKL1196M | 45 | - | [1] |
| 18d | ALKG1202R | 22 | - | [1] |
| 18d | ROS1 | 2.3 | - | [1] |
| 27 | MEK1 | Potent (equipotent to CI-1040) | C26 cells | [2] |
Visualization of Synthetic and Signaling Pathways
To facilitate a clearer understanding of the experimental workflow and the relevant biological context, the following diagrams have been generated.
References
The Strategic Application of 4-(Boc-amino)-2-hydroxypyridine in the Synthesis of Bioactive Heterocycles
Introduction
The quest for novel therapeutic agents has led to an intensified focus on the development of complex heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals. Among the myriad of building blocks available to medicinal chemists, substituted pyridines and pyridones hold a privileged position due to their ability to engage in a variety of biological interactions. This application note details the utility of a key intermediate, 4-(tert-butoxycarbonylamino)-2-hydroxypyridine , in the synthesis of a diverse range of bioactive heterocycles, with a particular emphasis on the preparation of kinase inhibitors. The inherent functionalities of this reagent—a protected amine and a versatile hydroxypyridine core—allow for sequential and site-selective modifications, making it an invaluable tool in modern drug discovery.
The 2-pyridone moiety, which exists in tautomeric equilibrium with 2-hydroxypyridine, is a recognized pharmacophore found in numerous natural products and synthetic drugs.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable solubility profiles, makes it an attractive scaffold in drug design.[1] The Boc-protected amine at the 4-position provides a latent nucleophilic center that can be unmasked under controlled conditions for further elaboration, enabling the construction of complex molecular architectures.
This document will provide detailed protocols for the key transformations involving 4-(Boc-amino)-2-hydroxypyridine, including palladium-catalyzed cross-coupling reactions, and will present quantitative data on the yields and biological activities of the resulting compounds.
Core Applications in Bioactive Heterocycle Synthesis
The strategic positioning of the functional groups in this compound allows for a range of synthetic manipulations to generate libraries of bioactive compounds. The primary applications revolve around the functionalization of the pyridine ring, typically after conversion of the hydroxyl group to a more reactive leaving group (e.g., a halide or triflate), followed by deprotection and derivatization of the amino group.
Key Synthetic Strategies:
-
Halogenation and Suzuki-Miyaura Cross-Coupling: The 2-hydroxy group can be readily converted to a 2-chloro or 2-bromo substituent, providing an electrophilic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position of the pyridine ring. This is a cornerstone in the synthesis of many kinase inhibitors, where this position often interacts with the hinge region of the kinase.
-
Buchwald-Hartwig Amination: Following halogenation, the 2-position can also be functionalized with various amines via the Buchwald-Hartwig amination. This reaction is instrumental in the synthesis of compounds where a nitrogen linkage is crucial for biological activity, providing access to a diverse chemical space of substituted aminopyridines.
-
Deprotection and Amide Coupling: The Boc-protecting group on the 4-amino substituent can be removed under acidic conditions to liberate the free amine. This primary amine can then be acylated or coupled with a variety of carboxylic acids to introduce diverse side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Chlorination of this compound
This procedure describes the conversion of the 2-hydroxy group to a 2-chloro group, a necessary activation step for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 volumes) in a round-bottom flask, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(Boc-amino)-2-chloropyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-chloropyridine
This protocol outlines the general procedure for the palladium-catalyzed coupling of an arylboronic acid with 4-(Boc-amino)-2-chloropyridine.
Materials:
-
4-(Boc-amino)-2-chloropyridine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask or microwave vial, add 4-(Boc-amino)-2-chloropyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the chloropyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-(Boc-amino)pyridine.
Protocol 3: Buchwald-Hartwig Amination of 4-(Boc-amino)-2-chloropyridine
This protocol provides a general method for the palladium-catalyzed amination of 4-(Boc-amino)-2-chloropyridine.
Materials:
-
4-(Boc-amino)-2-chloropyridine (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask or microwave vial.
-
Add the 4-(Boc-amino)-2-chloropyridine, the amine, and the base to the reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-4-(Boc-amino)pyridine derivative.
Protocol 4: Boc-Deprotection of a 4-(Boc-amino)pyridine Derivative
This protocol describes the removal of the Boc protecting group to yield the free 4-aminopyridine.
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected pyridine derivative in dichloromethane (10-20 volumes).
-
Add trifluoroacetic acid (2-5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 4-aminopyridine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of heterocycles derived from this compound and its derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions of 4-(Boc-amino)-2-halopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 12 | 78 | [4] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 91 | [4] |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 75 | [5] |
Table 2: Biological Activity of Kinase Inhibitors Derived from this compound
| Compound ID | Kinase Target | IC₅₀ (nM) | Cell-based Assay | Cell Line | Reference |
| KIN-001 | CK2 | 1100 | Proliferation | - | [6] |
| KIN-002 | RIPK2 | 5.1 | TNF-α secretion | - | [7][8] |
| KIN-003 | PIM-1 | 14.3 | Cytotoxicity | MCF-7 | |
| KIN-004 | CK2 | 8 | - | - | [9] |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathways from this compound.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for a kinase inhibitor.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of bioactive heterocycles. Its strategic functionalization through well-established synthetic methodologies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the generation of diverse compound libraries. The protocols and data presented herein demonstrate the practical utility of this reagent in the discovery of novel therapeutic agents, particularly in the area of kinase inhibition. The continued exploration of the synthetic potential of this compound is expected to yield a new generation of complex and potent bioactive molecules.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with "4-(Boc-amino)-2-hydroxypyridine"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of 4-(Boc-amino)-2-hydroxypyridine. Due to the tautomeric nature of the substrate and the potential for catalyst inhibition, direct cross-coupling can be challenging. These notes outline effective strategies, including activation of the C2 position and the use of halogenated precursors, to facilitate successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a protected amine and a hydroxyl group on a pyridine ring, allows for diverse functionalization. However, the inherent properties of this molecule present unique challenges for metal-catalyzed cross-coupling reactions.
The primary challenge lies in the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. The 2-pyridone tautomer is generally more stable, and the C2-OH bond is not a suitable leaving group for standard cross-coupling reactions. Additionally, the lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
To overcome these challenges, two main strategies are employed:
-
Activation of the 2-position: The hydroxyl group can be converted into a more effective leaving group, such as a triflate (-OTf). This allows for a variety of cross-coupling reactions to proceed at the C2 position.
-
Use of a Halogenated Precursor: A more common approach is to start with a 2-halo-4-(Boc-amino)pyridine (e.g., 2-chloro or 2-bromo derivative). The cross-coupling reaction is performed on the halogenated position, and if desired, the 2-hydroxy group can be introduced in a subsequent step.
This document will focus on providing protocols for these effective strategies.
Suzuki-Miyaura Coupling of 4-(Boc-amino)-2-pyridyl Triflate
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. By converting the hydroxyl group of this compound to a triflate, a wide range of aryl and vinyl boronic acids or esters can be coupled at the C2 position.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Pyridyl Triflates
| Entry | Aryl/Vinyl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 |
| 3 | (E)-Styrylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-(Boc-amino)-2-pyridyl triflate (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-(Boc-amino)-2-pyridyl triflate, the aryl/vinyl boronic acid, the palladium catalyst, and the base.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 2-Chloro-4-(Boc-amino)pyridine
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Starting with 2-chloro-4-(Boc-amino)pyridine, a variety of primary and secondary amines can be coupled at the C2 position. The choice of ligand is critical for achieving high yields, especially with less reactive chloropyridines.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Chloropyridines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | 91 |
| 4 | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu | Toluene | 100 | 20 | 93 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-(Boc-amino)pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., RuPhos, XPhos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source, the ligand, and the base.
-
Add 2-chloro-4-(Boc-amino)pyridine and the amine.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Notes and Protocols: "4-(Boc-amino)-2-hydroxypyridine" in Multicomponent Reactions for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. This approach is highly valued in drug discovery and development for its efficiency and atom economy. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its synthesis through MCRs is of significant interest.
Therefore, these application notes provide a representative, plausible protocol based on established principles of similar multicomponent reactions. The provided methodologies and data should serve as a valuable starting point for researchers looking to explore the synthetic utility of "4-(Boc-amino)-2-hydroxypyridine" in this context.
Application: Synthesis of Fused Pyridine Scaffolds
"this compound" is a promising building block for the synthesis of novel, highly substituted pyridine derivatives. Its bifunctional nature, possessing both a nucleophilic amino group (protected as a Boc-carbamate) and a 2-pyridone moiety, allows for diverse reactivity. In a multicomponent reaction with an aldehyde and a C-H acid like malononitrile, it can be envisioned to participate in a cascade of reactions leading to complex heterocyclic systems. The Boc-protecting group offers the advantage of modulating the reactivity of the amino group and can be readily removed post-synthesis for further functionalization.
Proposed Three-Component Reaction
A plausible multicomponent reaction involves the condensation of "this compound" (1), an aromatic aldehyde (2), and malononitrile (3) to yield a substituted pyrido[2,3-b]pyridine derivative (4). This reaction is anticipated to proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration/aromatization.
Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, hypothetical data for the proposed three-component reaction. These values are based on typical outcomes for similar multicomponent pyridine syntheses and should be used as a guide for optimization.
| Entry | Aromatic Aldehyde (2) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of (4) |
| 1 | Benzaldehyde | Piperidine (10) | Ethanol | 80 | 12 | 65 |
| 2 | 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | 80 | 12 | 72 |
| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Ethanol | 80 | 12 | 68 |
| 4 | 2-Naphthaldehyde | L-proline (15) | DMF | 100 | 10 | 75 |
| 5 | Thiophene-2-carbaldehyde | L-proline (15) | DMF | 100 | 10 | 62 |
| 6 | Benzaldehyde | Acetic Acid (20) | Toluene | 110 | 16 | 58 |
Experimental Protocols
Representative Protocol for the Synthesis of tert-butyl (7-amino-5-phenyl-2,3-dihydro-1H-pyrido[2,3-b]pyridin-3-yl)carbamate (4a, where Ar = Phenyl):
Materials:
-
This compound (1.0 mmol, 210.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 8.5 mg, 10 µL)
-
Anhydrous Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (210.2 mg, 1.0 mmol), benzaldehyde (106.1 mg, 1.0 mmol), and malononitrile (66.1 mg, 1.0 mmol).
-
Add anhydrous ethanol (10 mL) to the flask, followed by the addition of piperidine (10 µL, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Diagram of the Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis of pyrido[2,3-b]pyridines.
Diagram of the Plausible Reaction Mechanism:
Caption: Plausible mechanism for the three-component pyridine synthesis.
Application Notes and Protocols for the Functionalization of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrophilic functionalization of the pyridine ring of "4-(Boc-amino)-2-hydroxypyridine," a key intermediate in the synthesis of various biologically active compounds. The protocols focus on nitration and halogenation reactions, which are fundamental transformations for introducing chemical diversity and modulating the physicochemical properties of the parent molecule.
Introduction
This compound and its tautomer, 4-(Boc-amino)-2-pyridone, are versatile scaffolds in medicinal chemistry. The pyridine ring's electronic properties, influenced by the electron-donating amino and hydroxyl/oxo groups, make it amenable to electrophilic substitution reactions. Functionalization of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The electron-donating nature of both the 4-(Boc-amino) and the 2-hydroxyl groups activates the pyridine ring towards electrophilic attack. These groups are ortho- and para-directing. Consequently, electrophilic substitution is anticipated to occur primarily at the C3 and C5 positions of the pyridine ring.
Electrophilic Nitration of this compound
Nitration introduces a nitro group onto the pyridine ring, which can serve as a versatile handle for further chemical modifications, such as reduction to an amino group or displacement in nucleophilic aromatic substitution reactions.
Predicted Regioselectivity:
The nitration of this compound is expected to yield a mixture of 3-nitro and 5-nitro derivatives due to the ortho, para-directing influence of the activating groups at positions 2 and 4.
Caption: Predicted regioselectivity of the nitration of this compound.
Experimental Protocol: Nitration
This protocol is adapted from the nitration of a structurally similar compound, 4-amino-2-chloropyridine.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of 3-nitro and 5-nitro isomers.
-
Purify the isomers using column chromatography on silica gel.
Quantitative Data (Illustrative)
The following table presents illustrative data based on typical yields for similar reactions. Actual results may vary.
| Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-(Boc-amino)-2-hydroxy-3-nitropyridine | 255.23 | 40-50 |
| 4-(Boc-amino)-2-hydroxy-5-nitropyridine | 255.23 | 30-40 |
Electrophilic Halogenation of this compound
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the pyridine ring, providing a site for further functionalization through cross-coupling reactions or nucleophilic substitution.
Predicted Regioselectivity:
Similar to nitration, halogenation is expected to occur at the C3 and C5 positions.
Caption: General experimental workflow for the halogenation of this compound.
Experimental Protocol: Bromination
This protocol is a general procedure for electrophilic bromination using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.
Quantitative Data (Illustrative)
| Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-(Boc-amino)-3-bromo-2-hydroxypyridine | 289.13 | 45-55 |
| 4-(Boc-amino)-5-bromo-2-hydroxypyridine | 289.13 | 35-45 |
Other Functionalization Reactions
While nitration and halogenation are common, other electrophilic substitution reactions such as sulfonation, acylation, and alkylation can also be explored for the functionalization of the this compound ring. The reaction conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and yield.
Conclusion
The protocols outlined in these application notes provide a foundation for the successful functionalization of the this compound scaffold. The predictable regioselectivity, driven by the activating substituent groups, allows for the targeted synthesis of novel derivatives. These functionalized intermediates are valuable building blocks for the discovery and development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.
References
Application Notes and Protocols: "4-(Boc-amino)-2-hydroxypyridine" in Ligand Synthesis for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Boc-amino)-2-hydroxypyridine as a versatile starting material in the synthesis of biologically active ligands for medicinal chemistry. This key intermediate offers a strategic entry point for the development of a variety of therapeutic agents, particularly kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the design and execution of their synthetic routes.
Introduction to this compound in Drug Discovery
This compound, which exists in tautomeric equilibrium with tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate, is a valuable building block in medicinal chemistry. The Boc-protected amine at the 4-position allows for regioselective functionalization, while the 2-hydroxy group can be readily converted to a more reactive leaving group, such as a chloride or triflate, enabling cross-coupling reactions. This scaffold is particularly prevalent in the synthesis of kinase inhibitors, where the pyridone or aminopyridine core can act as a hinge-binder in the ATP-binding site of the target kinase.
Case Study: Synthesis of a MAP4K4 Inhibitor
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has been implicated in a range of diseases, including cancer and diabetes. Potent and selective inhibitors of MAP4K4 are therefore of significant therapeutic interest. The following sections detail a representative synthesis of a MAP4K4 inhibitor, using this compound as the starting material, and provide relevant biological data and pathway context.
Quantitative Data for a Representative MAP4K4 Inhibitor
The following table summarizes the in vitro and in vivo activity of a potent and selective MAP4K4 inhibitor, PF-6260933, which shares a 2-aminopyridine core structure that can be accessed from this compound.[1]
| Compound | MAP4K4 IC50 (nM) | Cellular Potency (IC50, nM) | Mouse Pharmacokinetics |
| PF-6260933 | 2.2 | 130 | Clp = 33 mL/min/kg, Vss = 2.0 L/kg, F = 38% |
Experimental Protocols
The synthesis of a MAP4K4 inhibitor with a 2-aminopyridine scaffold can be achieved through a multi-step sequence starting from this compound. The key steps involve the conversion of the hydroxyl group to a chloro group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position, and subsequent functionalization of the amino group.
Step 1: Chlorination of this compound
This protocol describes the conversion of the 2-hydroxy group to a 2-chloro group, which is a better leaving group for subsequent cross-coupling reactions.
-
Materials: this compound, Phosphorus oxychloride (POCl3), Acetonitrile (anhydrous).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-chloro-pyridin-4-yl)carbamate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This step introduces an aryl or heteroaryl moiety at the 4-position of the pyridine ring.
-
Materials: tert-butyl (2-chloro-pyridin-4-yl)carbamate, desired arylboronic acid (e.g., pyridine-3-boronic acid), Palladium(II) acetate (Pd(OAc)2), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Cesium carbonate (Cs2CO3), 1,4-Dioxane (anhydrous), Water (degassed).
-
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl (2-chloro-pyridin-4-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and Cs2CO3 (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Boc Deprotection and Amide Coupling
The final steps involve the removal of the Boc protecting group and the formation of an amide bond to install the desired side chain.
-
Materials: Boc-protected intermediate from Step 2, Trifluoroacetic acid (TFA) or 4M HCl in dioxane, Dichloromethane (DCM), desired carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure (Boc Deprotection):
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA or 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
-
Procedure (Amide Coupling):
-
Dissolve the deprotected amine in DMF.
-
Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 2-12 hours until completion is observed by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and then brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC to yield the final MAP4K4 inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
MAP4K4 Signaling Pathway
MAP4K4 is involved in multiple signaling cascades that regulate cellular processes such as cell migration, inflammation, and metabolism. Inhibition of MAP4K4 can modulate these pathways, offering therapeutic benefits.
Caption: Simplified MAP4K4 signaling pathway in inflammation and insulin resistance.
Experimental Workflow for MAP4K4 Inhibitor Synthesis
The following diagram illustrates the key stages in the synthesis of a MAP4K4 inhibitor starting from this compound.
Caption: Synthetic workflow for a MAP4K4 inhibitor.
Conclusion
This compound is a strategic and versatile starting material for the synthesis of complex ligands in medicinal chemistry. The provided protocols for the synthesis of a MAP4K4 inhibitor highlight key transformations such as chlorination, Suzuki-Miyaura coupling, and amide bond formation. These methodologies can be adapted for the synthesis of a wide range of biologically active molecules, enabling researchers to explore novel chemical space and develop new therapeutic agents.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of "4-(Boc-amino)-2-hydroxypyridine" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "4-(Boc-amino)-2-hydroxypyridine" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge is achieving selective N-protection of the amino group without concurrent reaction at the hydroxyl group or di-protection of the amino group. The starting material, 4-amino-2-hydroxypyridine, possesses two nucleophilic sites: the 4-amino group and the 2-hydroxyl group. The 2-hydroxypyridine exists in equilibrium with its pyridone tautomer, which can also influence reactivity.
Q2: What are the most common side reactions observed during the Boc protection of 4-amino-2-hydroxypyridine?
A2: The most common side reactions include:
-
Di-N-Boc formation: Over-reaction at the amino group to form a di-protected amine.[1]
-
O-Boc formation: Reaction at the hydroxyl group to form a carbonate.
-
Di-N,O-Boc formation: Protection of both the amino and hydroxyl groups.
-
Formation of isocyanates or urea derivatives: These can occur, particularly when a base is used.[2]
Q3: How can I favor selective N-Boc protection over O-Boc protection?
A3: Generally, amines are more nucleophilic than alcohols, which should favor N-acylation. To enhance selectivity, consider the following:
-
Reaction Conditions: Running the reaction at lower temperatures can increase selectivity.
-
Catalyst-free conditions in aqueous media: Some studies have shown that catalyst-free N-tert-butyloxycarbonylation of amino alcohols in water can proceed chemoselectively without O-Boc formation.[3]
-
pH control: Maintaining a slightly basic pH can help to deprotonate the amino group, increasing its nucleophilicity, while keeping the hydroxyl group protonated.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress. For product characterization and impurity profiling, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-N-Boc product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue monitoring by TLC. - Ensure all starting materials are fully dissolved. If solubility is an issue, consider a different solvent system. |
| Formation of Multiple Byproducts | - Lower the reaction temperature to improve selectivity. - Use a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) to minimize di-substitution. - Consider a catalyst-free system in an aqueous solvent to suppress O-Boc formation. |
| Hydrolysis of (Boc)₂O | - If using aqueous conditions, ensure the reaction is not unnecessarily prolonged and consider using a slight excess of (Boc)₂O.[2] |
Issue 2: Presence of di-N-Boc impurity in the final product.
| Possible Cause | Troubleshooting Steps |
| Excess (Boc)₂O | - Reduce the equivalents of (Boc)₂O used to be closer to a 1:1 molar ratio with the starting amine. |
| Forcing Reaction Conditions | - Avoid high temperatures and prolonged reaction times. |
| Use of Strong Base/Catalyst | - The use of catalysts like 4-(Dimethylamino)pyridine (DMAP) can sometimes promote di-substitution. Consider running the reaction without a catalyst or with a weaker, non-nucleophilic base. |
Issue 3: Presence of O-Boc protected impurity.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring O-acylation | - Lower the reaction temperature. - Avoid strongly basic conditions that would deprotonate the hydroxyl group, increasing its nucleophilicity. - Consider using a protic solvent system, which can help to solvate and deactivate the hydroxyl group. A catalyst-free reaction in water is a good starting point to explore.[3] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 4-Aminopyridine (Adapted from Patent CN102936220B)
This protocol for the Boc protection of 4-aminopyridine can be adapted as a starting point for the synthesis of this compound. Modifications may be necessary to optimize for the presence of the hydroxyl group.
-
Materials: 4-aminopyridine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq), EDCI (2.2 eq), and HOBt (0.07 eq).
-
To this stirred mixture, add di-tert-butyl dicarbonate (1.7 eq).
-
Stir the reaction at room temperature for 30 minutes, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: This reaction with 4-aminopyridine yielded the desired mono-Boc product at 90%, with a mono-Boc to di-Boc product ratio of 20:1.[1] Similar selectivity could be targeted for 4-amino-2-hydroxypyridine, though O-Boc formation will be an additional consideration.
Quantitative Data Summary (for adapted 4-aminopyridine synthesis)
| Parameter | Value | Reference |
| Yield of mono-Boc product | 90% | [1] |
| Ratio of mono-Boc to di-Boc product | 20:1 | [1] |
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 4-(Boc-amino)-2-hydroxypyridine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "4-(Boc-amino)-2-hydroxypyridine" derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: The most commonly used stationary phase for the purification of these derivatives is silica gel (SiO₂).[1][2] Given the polar nature of the aminopyridine core and the presence of the hydroxyl group, silica gel provides effective separation based on polarity. Standard flash chromatography grade silica gel (230-400 mesh) is typically suitable.[3]
Q2: How do I choose an appropriate mobile phase for column chromatography?
A2: The choice of mobile phase, or eluent, is critical for successful separation. A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased by raising the proportion of the polar solvent. For more polar derivatives, a combination of dichloromethane (DCM) and methanol may be necessary. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]
Q3: My this compound derivative is unstable on silica gel. What are my options?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, including the potential for Boc-group removal under acidic conditions. If you suspect your compound is degrading on the column, you can consider using a less acidic or neutral stationary phase, such as neutral alumina. Another strategy is to deactivate the silica gel by pre-treating it with a base like triethylamine.[5]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable alternative, especially for highly polar derivatives that are not well-retained on normal-phase silica. A C18-functionalized silica gel is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[5] - Column overload. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to mask the acidic silanol sites.[5] - Reduce the amount of crude material loaded onto the column. |
| Co-elution of Product and Impurities | - Inappropriate mobile phase system. - Column overloading. | - Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Ensure the column is not overloaded; use a larger column if necessary. |
| Low Recovery of the Desired Compound | - The compound is too polar and is irreversibly adsorbed onto the silica gel. - The compound is degrading on the column. - The compound is eluting with the solvent front. | - Increase the polarity of the mobile phase significantly (e.g., using a higher percentage of methanol in DCM). - Consider switching to a different stationary phase like alumina or reversed-phase silica. - If the compound is suspected to be in the first few fractions, concentrate them and analyze by TLC. |
| Product Elutes Too Quickly (with the solvent front) | - The mobile phase is too polar. | - Start with a much less polar eluent system and gradually increase the polarity. Perform thorough TLC analysis beforehand to identify a solvent system where the product has an Rf value of approximately 0.2-0.3.[4] |
| Cracking or Channeling of the Silica Gel Bed | - Improper packing of the column. - The column has run dry. | - Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. - Always maintain the solvent level above the top of the silica gel bed. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound derivatives. These values should be used as a starting point and may require optimization for specific derivatives.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate content. |
| Dichloromethane/Methanol (Gradient) | For more polar compounds, start with a low percentage of methanol (e.g., 1-2%) and increase as needed. | |
| Typical Rf Value (TLC) | 0.2 - 0.4 | Aim for this range in the chosen eluent for good separation on the column.[4] |
| Mobile Phase Additive | Triethylamine (TEA) | 0.1 - 1% (v/v) can be added to the eluent to reduce peak tailing.[5] |
| Typical Recovery | 70 - 95% | Highly dependent on the purity of the crude material and the optimization of the chromatographic conditions. |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material (a general rule is to use 30-100 g of silica gel for every 1 g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase, or a slightly more polar solvent like DCM). Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder onto the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
-
Monitor the elution of the compounds using TLC. Spot the collected fractions on a TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate).
4. Product Isolation:
-
Identify the fractions containing the pure desired product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualizations
Caption: A troubleshooting workflow for common issues in column chromatography.
This guide is intended to provide a starting point for the purification of this compound derivatives. Experimental conditions should be optimized for each specific compound and reaction mixture.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Boc-amino)-2-hydroxypyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "4-(Boc-amino)-2-hydroxypyridine" and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the Boc protection of 4-amino-2-hydroxypyridine is consistently low. What are the primary factors I should investigate?
A1: Low yields in this reaction typically stem from a few key areas. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions : The choice of base, solvent, temperature, and reaction time are critical. The reaction of the amino group on the pyridine ring can be sluggish, requiring carefully optimized conditions to proceed to completion.[1]
-
Reagent Stoichiometry and Purity : Ensure the correct molar ratios of reagents are used. An excess of Di-tert-butyl dicarbonate ((Boc)₂O) is often necessary. Impurities in the starting material, 4-amino-2-hydroxypyridine, can interfere with the reaction.[1]
-
Side Reactions : The presence of the 2-hydroxy group introduces the possibility of competing O-acylation, where the Boc group attaches to the oxygen instead of the nitrogen. Di-protection (at both the amino and hydroxy groups) can also occur, consuming reagents and reducing the yield of the desired mono-protected product.[2][3]
Q2: I am observing a significant amount of unreacted 4-amino-2-hydroxypyridine in my crude product, even after extended reaction times. How can I improve conversion?
A2: Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Equivalents of (Boc)₂O : Gradually increase the molar equivalents of (Boc)₂O from a typical 1.1-1.5 eq. up to 2.0 eq. to help drive the equilibrium towards the product.
-
Optimize the Base : The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) is commonly used. Ensure at least one equivalent is present to neutralize the acid byproduct. Some protocols for similar aminopyridines have found success using a combination of reagents like EDCI, HOBT, and TEA, which can significantly improve yields.[2][3]
-
Change the Solvent : The polarity of the solvent can influence reaction rates.[1] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are often effective. If solubility of the starting material is an issue, a co-solvent system might be beneficial.[2][3]
Q3: I suspect side products are forming. What are the likely impurities and how can they be minimized?
A3: The most probable side product is the O-acylated isomer, with the di-Boc protected compound also being a possibility.
-
To Minimize O-Acylation : Temperature control is key. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the kinetically preferred N-acylation over the thermodynamically favored O-acylation.[4]
-
To Minimize Di-Boc Formation : Using a controlled amount of (Boc)₂O (e.g., 1.1-1.5 equivalents) can help prevent double protection.
-
Identification : Use analytical techniques like LC-MS to identify the mass of the side products. The desired product has a molecular weight of 210.23 g/mol . The di-Boc product would have a mass of 310.33 g/mol .
Q4: What is the most effective method for purifying the final this compound product?
A4: Purification strategy depends on the scale and impurity profile.
-
Column Chromatography : This is the most common and effective method for separating the desired product from unreacted starting material and side products. A silica gel column with a gradient elution system, typically using a mixture of ethyl acetate and hexane or dichloromethane and methanol, is recommended.[2][3]
-
Recrystallization : If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can be an efficient way to obtain highly pure material.[5]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., 50% ethyl acetate in hexane) to clearly separate the starting material, product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Inefficient Reaction Conditions: Base is not strong enough or is sterically hindered. | Switch to a different base such as triethylamine (TEA). Consider using activating agents like EDCI and HOBT in combination with a base, which has been shown to achieve yields of 80-90% for similar substrates.[2][3] |
| Low Reaction Temperature: The activation energy barrier is not being overcome. | While starting at 0°C is good practice to control initial exotherms, allow the reaction to slowly warm to room temperature and stir for several hours (2-8h).[2][3] Gentle heating (e.g., to 40-50°C) can be explored cautiously, but may increase side reactions.[6] | |
| Poor Reagent Quality: (Boc)₂O has degraded, or the starting material is impure. | Use fresh (Boc)₂O. Ensure the purity of the 4-amino-2-hydroxypyridine starting material.[1] | |
| Multiple Products Observed (Poor Selectivity) | O-Acylation: The hydroxyl group is reacting in addition to or instead of the amino group. | Run the reaction at a lower temperature (0°C). The order of reagent addition can sometimes influence selectivity; try adding the (Boc)₂O solution slowly to the mixture of the amine and base.[4] |
| Di-Boc Protection: Both the amino and hydroxyl groups are being protected. | Use a controlled stoichiometry of (Boc)₂O (start with 1.1-1.5 equivalents). Avoid large excesses of the reagent. | |
| Difficult Purification | Similar Polarity of Product and Impurities: The desired product and side products have very close Rf values on TLC. | Optimize the mobile phase for column chromatography. Try different solvent systems (e.g., DCM/Methanol, Toluene/Acetone). If separation is still difficult, consider derivatizing the hydroxyl group of the desired product to alter its polarity for separation, followed by a deprotection step. |
| Product is Water Soluble: Product is lost during aqueous workup. | After quenching the reaction, extract with a more polar solvent like ethyl acetate multiple times. Brine washes can help break emulsions and reduce the solubility of the organic product in the aqueous layer. |
Data Presentation: Comparison of Boc Protection Conditions for Aminopyridines
The following table summarizes various reported conditions for the Boc protection of aminopyridines, which can serve as a starting point for optimizing the synthesis of this compound.
| Substrate | Reagents | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 0.5 | RT | 90% | [2][3] |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 2 | RT | 90% | [2] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 1 | RT | 85% | [2] |
| 4-Amino-3-methylpyridine | (Boc)₂O, EDCI, HOBT, TEA | Tetrahydrofuran | 2 | RT | 80% | [2][3] |
| 2-Aminopyridine | (Boc)₂O, DMAP, TEA | Dichloromethane | 8 | RT | 60% | [3] |
Experimental Protocols
Protocol: Boc Protection of 4-amino-2-hydroxypyridine using EDCI/HOBT
This protocol is adapted from a high-yield method reported for the synthesis of Boc-protected aminopyridines.[2][3]
Materials:
-
4-amino-2-hydroxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-hydroxypyridine (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve or suspend the starting material (approx. 10 mL per gram of starting material).
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDCI (1.5 - 2.5 eq.), HOBT (0.05 - 0.1 eq.), and TEA (1.5 - 2.5 eq.) to the stirred mixture.
-
Add a solution of (Boc)₂O (1.5 - 2.0 eq.) in a small amount of DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 0.5 - 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yields in Suzuki coupling with "4-(Boc-amino)-2-hydroxypyridine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions with "4-(Boc-amino)-2-hydroxypyridine".
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?
Low or no product yield when using this compound is a common issue that can stem from several factors related to the substrate's inherent properties. The primary challenges include:
-
Catalyst Inhibition: The pyridine nitrogen and the amino group's lone pair of electrons can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[1][2][3] This is a well-documented issue, often referred to as the "2-pyridyl problem".[1]
-
Substrate Reactivity: The electron-donating nature of the amino and hydroxyl groups can decrease the reactivity of the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.[2]
Q2: What are the most common side reactions, and how can I minimize them?
The most prevalent side reactions in Suzuki couplings with substrates like this compound are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[2] It is often promoted by aqueous conditions and high temperatures.
-
Mitigation:
-
Use boronic esters (e.g., pinacol esters), which are generally more stable towards hydrolysis.
-
Conduct the reaction under anhydrous conditions.[1]
-
Employ a milder base if possible.
-
-
-
Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct.[1][2] This can be exacerbated by the presence of oxygen.
-
Mitigation:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
-
Use degassed solvents.
-
-
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[1][2]
-
Mitigation:
-
Optimize reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway.[1]
-
Avoid solvents that can act as a hydride source.
-
-
Q3: How critical is the choice of catalyst and ligand for this substrate?
The selection of the catalyst and ligand is paramount for a successful Suzuki coupling with challenging substrates like this compound. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] Highly active catalyst systems are required to overcome the challenges of catalyst inhibition and lower substrate reactivity.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands can stabilize the active palladium species, prevent pyridine coordination, and promote the desired reductive elimination step.[1][4] Examples include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[1][5]
-
Catalyst Loading: For difficult couplings, consider increasing the catalyst loading, for instance, from 1-2 mol% to 3-5 mol%.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Data Presentation: Optimizing Reaction Components
The following tables summarize the effects of various components on Suzuki coupling yields with similar challenging pyridine substrates. Use this data to guide your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Typical Yield Range (%) | Notes | Source |
| Pd₂(dba)₃ | SPhos | 80-99 | Highly effective for aminopyridines. | [2][6] |
| Pd(OAc)₂ | XPhos | 85-98 | Broadly applicable for heteroaryl couplings. | [5] |
| Pd(PPh₃)₄ | None | <10 - 70 | Often inefficient for challenging substrates. | [2][7] |
| PEPPSI-IPr | None | 75-95 | N-heterocyclic carbene (NHC) pre-catalyst, good for chloropyridines. | [4] |
Table 2: Effect of Base on Yield
| Base | Typical Yield Range (%) | Notes | Source |
| K₃PO₄ | 80-95 | Often a good choice for aminopyridine substrates. | [2][5] |
| K₂CO₃ | 60-85 | Common base, may be less effective for difficult couplings. | [3][4] |
| Cs₂CO₃ | 85-98 | Stronger base, can be very effective but also more expensive. | |
| NaOH | Variable | Can be effective but may promote side reactions. | [8] |
Table 3: Effect of Solvent on Yield
| Solvent | Typical Yield Range (%) | Notes | Source |
| 1,4-Dioxane | 80-95 | Commonly used, often with water as a co-solvent. | [2][4] |
| Toluene | 75-90 | Good for anhydrous reactions. | |
| n-Butanol/Water | 90-99 | Can improve solubility and catalyst activity. | [9] |
| DMF | Variable | Can be effective but may lead to side reactions at high temperatures. | [10] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization.
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
4-(Boc-amino)-2-halopyridine (e.g., chloro- or bromo-pyridine derivative) (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the 4-(Boc-amino)-2-halopyridine, arylboronic acid/ester, and base.[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][4]
Note on Microwave-Assisted Protocol:
Microwave irradiation can significantly reduce reaction times and potentially improve yields.[3] A typical microwave protocol would involve heating the sealed reaction vessel to 100-120 °C for 15-30 minutes.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing unwanted side reactions with "4-(Boc-amino)-2-hydroxypyridine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing unwanted side reactions when working with 4-(Boc-amino)-2-hydroxypyridine. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and manipulation of this compound, presented in a question-and-answer format.
Q1: I am attempting an N-alkylation of this compound, but I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?
A1: This is a common issue arising from the tautomerism between the 2-hydroxypyridine and 2-pyridone forms, creating two nucleophilic sites (ambident nucleophilicity).[1] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2]
Possible Causes & Solutions:
-
Base and Solvent Choice: The combination of the base and solvent significantly influences the reaction's regioselectivity. Polar aprotic solvents often favor N-alkylation, while polar protic solvents can favor O-alkylation. Using a stronger, non-nucleophilic base can also influence the outcome.
-
Nature of the Electrophile: Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
-
Counter-ion Effect: The choice of base and the resulting counter-ion can influence the nucleophilicity of the nitrogen versus the oxygen.
Recommendations:
-
For improved N-alkylation: Consider using conditions such as NaH in DMF or THF.
-
For improved O-alkylation: Conditions like silver carbonate (Ag₂CO₃) in chloroform or dichloromethane may favor O-alkylation.
Below is a table summarizing typical conditions and their expected outcomes for the alkylation of 2-hydroxypyridine derivatives.
| Electrophile | Base | Solvent | Predominant Product | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Mixture of N- and O-alkylation | [1] |
| Methyl Iodide | NaH | THF | Primarily N-alkylation | [1] |
| Benzyl Bromide | Ag₂CO₃ | Chloroform | Primarily O-alkylation | [1] |
Q2: My Boc-deprotection reaction is incomplete or very slow. What can I do to drive it to completion?
A2: Incomplete Boc deprotection is often due to insufficient acid strength, concentration, or reaction time.[3] The stability of the Boc group necessitates acidic conditions for its removal.[4]
Possible Causes & Solutions:
-
Insufficient Acid: The concentration of the acid may be too low, or the acid itself may not be strong enough for efficient cleavage.
-
Reaction Time and Temperature: While many deprotections are fast at room temperature, some substrates require longer reaction times or gentle heating.[3] However, be cautious as excessive heat can lead to side reactions.
-
Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions.[5]
Recommendations:
-
Increase Acid Concentration: Standard conditions like 20-50% TFA in DCM or 4M HCl in dioxane are generally effective.[3][6] If the reaction is sluggish, a higher concentration of acid can be used.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction to determine the optimal reaction time.
-
Use a Scavenger: To prevent side reactions from the tert-butyl cation, consider adding a scavenger such as triethylsilane (TES) or anisole.[]
Q3: I am observing unexpected side products after a coupling reaction with the amino group of deprotected 4-amino-2-hydroxypyridine. What could be the cause?
A3: Side reactions during coupling can arise from the reactivity of the pyridine ring itself or from the presence of the hydroxyl group.
Possible Causes & Solutions:
-
Hydroxyl Group Interference: The 2-hydroxyl group can be acylated by the activated carboxylic acid, leading to an O-acylated byproduct.
-
Pyridine Nitrogen Reactivity: The pyridine nitrogen can sometimes interfere with the coupling reaction, especially with highly reactive coupling reagents.
-
Steric Hindrance: The substitution pattern on the pyridine ring may cause steric hindrance, leading to incomplete coupling and potential side reactions.[8]
Recommendations:
-
Protect the Hydroxyl Group: If O-acylation is a significant issue, consider protecting the hydroxyl group with a suitable protecting group that is orthogonal to the Boc group, such as a benzyl or silyl ether.
-
Optimize Coupling Reagents: Use a milder coupling reagent or additives like HOBt or HOAt to suppress side reactions.[9][]
-
Control Stoichiometry: Carefully control the stoichiometry of the coupling reagents to minimize excess activated species that could lead to side reactions.
Frequently Asked Questions (FAQs)
Q: What is the predominant tautomeric form of this compound?
A: 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones. For most 2-hydroxypyridine derivatives, the pyridone form is the major tautomer in solution. The presence of the Boc-amino group at the 4-position is unlikely to dramatically shift this equilibrium.
Q: Can I perform a Suzuki or other cross-coupling reaction on a halogenated version of this compound without side reactions?
A: Yes, but careful planning is required. The unprotected hydroxyl group can potentially interfere with some coupling catalysts. It may be necessary to protect the hydroxyl group prior to the cross-coupling reaction. Additionally, the Boc-protected amino group is generally stable under typical cross-coupling conditions.
Q: What are the best practices for storing this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add a solution of 4M HCl in dioxane (10 eq) or trifluoroacetic acid (TFA, 20-50% v/v in DCM).
-
If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triethylsilane (1.2 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
If the product is a salt, it can be triturated with diethyl ether to afford a solid.
-
To obtain the free amine, dissolve the crude salt in a minimal amount of water and basify with a suitable base (e.g., NaHCO₃ or NH₄OH) to pH 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
Visualizations
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Caption: Troubleshooting workflow for incomplete Boc-deprotection.
Caption: Competing N- vs. O-alkylation pathways due to tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
HPLC and NMR analysis for purity assessment of "4-(Boc-amino)-2-hydroxypyridine" products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and NMR analysis of "4-(Boc-amino)-2-hydroxypyridine." The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol: Reversed-Phase HPLC
A standard Reversed-Phase HPLC (RP-HPLC) method is recommended for the routine purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Data Presentation: Potential Impurities and Expected Elution Profile
The purity of this compound can be affected by starting materials, by-products from the synthesis, or degradation products. Below is a table of potential impurities and their expected elution order in a reversed-phase HPLC system.
| Compound | Structure | Expected Retention Time (Relative to Product) | Notes |
| 4-Amino-2-hydroxypyridine | C₅H₆N₂O | Earlier | A potential starting material or a product of Boc-deprotection. Being more polar, it will elute before the main compound. |
| This compound | C₁₀H₁₄N₂O₃ | Reference | The main product. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | Later | A common reagent for Boc protection. It is significantly less polar and will have a longer retention time. It is also susceptible to hydrolysis. |
| tert-Butanol | C₄H₁₀O | Earlier | A potential by-product of the Boc protection reaction or degradation. It is highly polar and will elute very early, possibly in the solvent front. |
| N,N'-di-Boc-4-amino-2-hydroxypyridine | C₁₅H₂₂N₂O₅ | Later | A potential over-alkylation by-product. The additional Boc group increases its hydrophobicity, leading to a longer retention time. |
HPLC Troubleshooting Guide & FAQs
Q1: Why is my peak for this compound tailing?
-
Answer: Peak tailing for basic compounds like pyridines is common in RP-HPLC.[1] It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanols on the silica-based column packing.[2][3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like TFA or formic acid) will protonate the silanol groups, minimizing these secondary interactions.[2][4]
-
Solution 2: Use a Different Column: Consider using a column with a polar-embedded phase or a charged surface hybrid (CSH) column, which are designed to reduce silanol interactions and improve peak shape for basic analytes.[2]
-
Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer strength (e.g., to 20-50 mM) can improve peak symmetry.[2]
-
Q2: I am seeing a very early eluting peak. What could it be?
-
Answer: A peak eluting at or near the solvent front is likely a highly polar compound. In the context of your analysis, this could be unreacted 4-amino-2-hydroxypyridine or a degradation by-product such as tert-butanol.
-
Troubleshooting: To confirm, you can inject a standard of the suspected impurity. If a standard is not available, consider collecting the fraction and analyzing it by mass spectrometry.
-
Q3: My retention times are shifting between injections. What is the cause?
-
Answer: Retention time shifts can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient. A stable baseline is a good indicator of equilibration.[1]
-
Mobile Phase Composition Changes: Check for any changes in the mobile phase composition, which could be due to evaporation of the more volatile organic component or improper mixing.
-
Column Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as temperature can significantly affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
-
Q4: I don't see any peaks, or the peaks are very small.
-
Answer: This could be an issue with the sample, the HPLC system, or the detector settings.
-
Check Sample Preparation: Verify that the sample was dissolved in the correct solvent and at the appropriate concentration.
-
System Check: Ensure there are no leaks in the system and that the injector is functioning correctly.
-
Detector Wavelength: Confirm that the UV detector is set to a wavelength where your compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Lamp Failure: The detector's lamp may be nearing the end of its life and require replacement.
-
Nuclear Magnetic Resonance (NMR) Analysis
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for solubility.[5] Deuterated chloroform (CDCl₃) can also be used, but be mindful of potential solvent effects on chemical shifts.
-
Sample Preparation: Accurately weigh about 5-10 mg of the sample into an NMR tube and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds (for qualitative analysis). For quantitative NMR (qNMR), a longer delay (5 times the longest T1) is necessary.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform, phase the spectrum, and perform a baseline correction.
Data Presentation: Expected NMR Data
Below are the expected chemical shifts for this compound. The ¹H NMR data is based on available spectra, while the ¹³C NMR data is predicted based on the structure and known substituent effects.
¹H NMR (400 MHz, DMSO-d₆) [5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 | broad singlet | 1H | -OH | The chemical shift of the hydroxyl proton can be variable and it will exchange with D₂O. |
| ~9.2 | singlet | 1H | -NH (Boc) | The amide proton signal may also be broad. |
| ~7.6 | doublet | 1H | H-6 (Pyridine) | Expected to be a doublet due to coupling with H-5. |
| ~7.0 | singlet | 1H | H-3 (Pyridine) | May appear as a doublet of doublets with small coupling constants if coupled to both H-5 and H-6. |
| ~6.8 | doublet | 1H | H-5 (Pyridine) | Expected to be a doublet of doublets due to coupling with H-6 and H-3 (if resolved). |
| 1.45 | singlet | 9H | -C(CH₃)₃ (Boc) | The characteristic signal for the tert-butyl group of the Boc protecting group. |
Predicted ¹³C NMR (100 MHz)
| Chemical Shift (ppm) | Assignment | Notes |
| ~165 | C-2 (Pyridine) | The carbon bearing the hydroxyl group will be shifted downfield. |
| ~153 | C=O (Boc) | The carbonyl carbon of the Boc group. |
| ~145 | C-4 (Pyridine) | The carbon attached to the Boc-protected amino group. |
| ~140 | C-6 (Pyridine) | |
| ~110 | C-5 (Pyridine) | |
| ~105 | C-3 (Pyridine) | |
| ~80 | -C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |
| ~28 | -C(CH₃)₃ (Boc) | The methyl carbons of the Boc group, which will appear as a strong singlet. |
NMR Troubleshooting Guide & FAQs
Q1: I see a large singlet at ~1.45 ppm, but my other peaks are weak or absent. What does this mean?
-
Answer: A strong singlet at ~1.45 ppm is characteristic of the Boc group. If the aromatic signals of the pyridine ring are weak or absent, it could indicate that your product has degraded or that you have a significant amount of a Boc-related impurity, such as di-tert-butyl dicarbonate (Boc₂O).
-
Troubleshooting: Check your HPLC data to see if there are other major components in your sample. Also, review the full ¹H NMR spectrum for other signals that might correspond to impurities.
-
Q2: The integration of the Boc group's methyl protons is not a 9H equivalent compared to the aromatic protons.
-
Answer: This could indicate the presence of impurities.
-
Integration < 9H: You may have an impurity that does not contain a Boc group, such as the starting material 4-amino-2-hydroxypyridine.
-
Integration > 9H: This could suggest the presence of an impurity that also contains a Boc group, or residual solvent that has a signal in the same region (less likely for the ~1.45 ppm region).
-
Quantitative NMR (qNMR): For accurate purity determination, qNMR can be employed using an internal standard of known purity.[6][7][8]
-
Q3: My baseline is distorted, or I see broad humps.
-
Answer: A distorted baseline or broad humps can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be improved. Try re-shimming the spectrometer.
-
Insoluble Material: If your sample is not fully dissolved, suspended particles can lead to broad lines. Filter your sample before transferring it to the NMR tube.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Q4: I am having trouble assigning the protons on the pyridine ring.
-
Answer: The substitution pattern on the pyridine ring can make the signals complex.
-
2D NMR: Running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy), can help establish which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the proton signals to their directly attached carbons, aiding in both ¹H and ¹³C assignments.
-
Q5: Why do my chemical shifts change when I use a different NMR solvent?
-
Answer: The chemical shifts of protons, especially those on a pyridine ring and N-H or O-H protons, can be sensitive to the solvent used.[9] This is due to solvent-solute interactions, such as hydrogen bonding and changes in the local magnetic environment. It is important to be consistent with the solvent used for analysis or to be aware of these potential shifts when comparing data.
Visualization of Workflows
Purity Assessment Workflow
Caption: General workflow for purity assessment.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. This compound(1363383-37-2) 1H NMR spectrum [chemicalbook.com]
- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Boc-amino)-2-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(Boc-amino)-2-hydroxypyridine. Due to the unique electronic and steric properties of this substrate, careful selection of the catalytic system is crucial for successful C-C and C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the inherent properties of the substituted pyridine ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem". Additionally, the presence of two functional groups, a Boc-protected amine and a hydroxyl group, can lead to potential side reactions or may require specific reaction conditions to avoid their interference. The 2-hydroxypyridine tautomerizes to the 2-pyridone form, which can also influence the electronic properties of the substrate.
Q2: How do the Boc-amino and hydroxyl groups affect catalyst selection?
A2: The bulky Boc-protecting group can sterically hinder the approach of the catalyst to the coupling site, potentially requiring ligands with specific steric profiles. The hydroxyl group, being acidic, can react with strong bases, necessitating careful selection of the base to avoid deprotonation or unwanted side reactions.
Q3: Which type of palladium catalyst is a good starting point for this substrate?
A3: For Suzuki-Miyaura and Buchwald-Hartwig reactions with functionalized pyridines, palladium(II) precatalysts such as Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are commonly used. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G2) can be advantageous as they ensure efficient generation of the active catalytic species.
Q4: What role does the halide (leaving group) play in the reaction's success?
A4: The choice of halide on the coupling partner is critical. The general order of reactivity for oxidative addition to the palladium center is I > Br > Cl. For 4-(Boc-amino)-2-halopyridines, the corresponding iodide or bromide would be more reactive and would likely require milder reaction conditions than the chloride.
Q5: Can the Boc protecting group be cleaved under cross-coupling conditions?
A5: While the Boc group is generally stable under many cross-coupling conditions, it can be sensitive to strong acids and high temperatures. The choice of a moderately basic and thermally stable reaction medium is important to prevent premature deprotection. If deprotection is observed, screening different bases and lowering the reaction temperature should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst. | 1. Use Bulky Ligands: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center. 2. Increase Ligand:Palladium Ratio: A higher ligand-to-metal ratio can help prevent substrate coordination. 3. Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure more efficient generation of the active catalyst. |
| Poor Oxidative Addition: The C-X bond is not being effectively activated (especially with chlorides). | 1. Switch to a More Reactive Halide: If possible, use the corresponding bromide or iodide instead of a chloride. 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-15 °C increments, monitoring for decomposition. | |
| Inefficient Transmetalation (Suzuki-Miyaura): The boronic acid is not effectively transferring to the palladium center. | 1. Screen Bases: Evaluate a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and is often solvent-dependent. 2. Ensure Anhydrous Conditions: For some base/solvent systems, the presence of water can be detrimental. | |
| Low Yield with Byproduct Formation | Protodeboronation (Suzuki-Miyaura): The boronic acid is being replaced by a hydrogen atom. | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are dry. 2. Use a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent such as dioxane or toluene. |
| Dehalogenation: The halide on the starting material is being replaced by a hydrogen atom. | 1. Use a Milder Base: A very strong base can sometimes promote dehalogenation. 2. Lower the Reaction Temperature: High temperatures can favor this side reaction. | |
| Homocoupling of Boronic Acid: The boronic acid is coupling with itself. | 1. Degas the Reaction Mixture: The presence of oxygen can promote homocoupling. Purge the reaction with an inert gas. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize this side reaction. | |
| Boc Deprotection: The Boc group is being cleaved during the reaction. | 1. Use a Weaker Base: Strong bases can facilitate Boc removal. 2. Lower Reaction Temperature: Avoid prolonged heating at high temperatures. 3. Buffer the Reaction: In some cases, the addition of a mild proton source can help to maintain a neutral pH. |
Data Presentation: Recommended Starting Conditions for Catalyst Screening
The following tables provide recommended starting points for catalyst systems for various cross-coupling reactions with a hypothetical "4-(Boc-amino)-2-halopyridine". These conditions are based on successful couplings of structurally similar aminopyridine and hydroxypyridine derivatives.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (2) | XPhos (4-6) | K₂CO₃ (2-3) | Toluene/H₂O (5:1) | 90-110 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5-2) | Toluene | 80-100 |
| Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (1.5-2) | THF | 60-80 |
| XPhos-Pd-G2 (2-4) | - | K₃PO₄ (2-3) | Dioxane | 90-110 |
Table 3: Sonogashira Coupling - Recommended Starting Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N | DMF | 60-80 |
| PdCl₂(PPh₃)₂ (2-4) | CuI (4-8) | - | i-Pr₂NEt | THF | 50-70 |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add 4-(Boc-amino)-2-halopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., dioxane/water) via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Reactivity of 4-(Boc-amino)-2-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Boc-amino)-2-hydroxypyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when working with this compound?
A1: Researchers often face challenges related to the dual reactivity of the molecule, which possesses both a nucleophilic nitrogen on the pyridine ring and a hydroxyl group. Key issues include:
-
Low yields in N-alkylation reactions: Difficulty in achieving high conversion to the desired N-alkylated product.
-
Competitive O-alkylation: Formation of the undesired O-alkylated isomer as a significant side product.
-
Poor solubility: The starting material can have limited solubility in common organic solvents, affecting reaction kinetics.
-
Difficult Boc deprotection: Cleavage of the Boc protecting group can sometimes be sluggish or lead to side reactions under harsh acidic conditions.
Q2: How does the choice of solvent affect the N- vs. O-alkylation of this compound?
A2: The solvent plays a crucial role in determining the regioselectivity of alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), tend to favor N-alkylation. This is because they solvate the cation of the base (e.g., K⁺ from t-BuOK) effectively, leaving the alkoxide oxygen more exposed and reactive, but the pyridone nitrogen is inherently more nucleophilic. In contrast, polar protic solvents can hydrogen bond with the hydroxypyridine, potentially favoring O-alkylation under certain conditions, though N-alkylation is often still competitive.
Q3: Are there catalyst- and base-free methods for N-alkylation of 2-hydroxypyridines?
A3: Yes, specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions.[1][2] This method can offer high N-selectivity (>99%) and may be a valuable alternative if traditional base-catalyzed methods are problematic.[1][2]
Q4: What are some greener alternatives for Boc deprotection of N-Boc aminopyridines?
A4: While trifluoroacetic acid (TFA) is commonly used, it has environmental and handling concerns.[3] A more sustainable approach is the use of a deep eutectic solvent (DES), such as choline chloride/p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst for efficient Boc removal.[3]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently strong base | Switch to a stronger base like potassium tert-butoxide (t-BuOK).[4] | A stronger base will more effectively deprotonate the 2-hydroxypyridine, leading to a higher concentration of the nucleophilic species. |
| Poor solubility of starting material | Use a more polar aprotic solvent such as DMSO or DMF. | These solvents can better dissolve the starting material and the reaction intermediates, facilitating the reaction. |
| Side reactions or decomposition | Consider a catalyst- and base-free reaction with an organohalide.[1][2] | This can minimize side reactions that may occur in the presence of a strong base. |
| Inefficient alkylating agent | Use a more reactive alkylating agent, such as an alkyl iodide or benzyl bromide. | Higher reactivity of the electrophile can improve reaction rates and yields. |
Issue 2: Predominant O-Alkylation Instead of N-Alkylation
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction conditions favoring O-alkylation | Use a polar aprotic solvent like DMSO or MeCN in combination with a base like t-BuOK.[4] | These conditions are known to favor N-alkylation of related aminopyridines. |
| Use of a less selective base | Employ a base that promotes N-alkylation. The combination of t-BuOK in DMSO is a good starting point.[4] | The choice of base and solvent significantly influences the regioselectivity. |
| Thermodynamic vs. Kinetic Control | Run the reaction at a lower temperature to favor the kinetically preferred N-alkylation product. | O-alkylation can sometimes be the thermodynamically more stable product. |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium tert-Butoxide in DMSO
This protocol is adapted from a method for the alkylation of N-alkylated 4-aminopyridines and is a good starting point for the N-alkylation of this compound.[4]
-
Preparation: To a solution of this compound (1 mmol) in anhydrous DMSO (2 cm³), kept at room temperature under a nitrogen atmosphere, add potassium tert-butoxide (t-BuOK) (1.5 mmol).
-
Stirring: Allow the mixture to stir for 20 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkyl halide (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring the solution at room temperature for 4 hours.
-
Work-up: Quench the reaction by adding water and extract the product with dichloromethane.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Protocol 2: Boc Protection of 4-amino-2-hydroxypyridine
This protocol is based on a general method for the Boc protection of aminopyridines.[5]
-
Dissolution: Dissolve 4-amino-2-hydroxypyridine (10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
Reagent Addition: Under stirring, add EDCI (23.8 mmol), HOBT (0.8 mmol), triethylamine (23.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (18.5 mmol).
-
Reaction: Continue to stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, wash the reaction solution with water (2 x 20 mL).
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography.
Data Summary
Table 1: Yields of N-Alkylation of N-Boc-4-aminopyridine using Electrogenerated Acetonitrile Anion followed by Deprotection [4]
Note: This data is for a related compound but provides an indication of expected yields under specific conditions.
| Alkylating Agent | Overall Yield (%) |
| Octyl bromide | 86 |
| 3-Phenylpropyl bromide | 85 |
| Benzyl bromide | 82 |
| 4-Fluorobenzyl bromide | 80 |
| 4-Chlorobenzyl bromide | 78 |
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Solvent Effects on Alkylation Regioselectivity
Caption: Influence of solvent polarity on N- vs. O-alkylation selectivity.
References
- 1. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 4-(Boc-amino)-2-hydroxypyridine and Other Aminopyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast number of pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding. The strategic functionalization of the pyridine ring is a key strategy in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the myriad of substituted pyridine building blocks, aminopyridines are of particular importance. This guide provides a comparative analysis of 4-(Boc-amino)-2-hydroxypyridine against other common aminopyridine building blocks, offering insights into their relative performance in key synthetic transformations, supported by experimental data and protocols.
Physicochemical Properties and Reactivity Overview
The reactivity of a substituted pyridine is fundamentally governed by the electronic nature and position of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
This compound presents a unique combination of substituents. The 2-hydroxy group exists in tautomeric equilibrium with its corresponding pyridone form. The 4-amino group, protected by a tert-butoxycarbonyl (Boc) group, modulates the electron density of the pyridine ring. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.
Electronic Effects of Substituents on the Pyridine Ring:
The electron-donating or -withdrawing nature of substituents significantly influences the electron density of the pyridine ring and, consequently, its reactivity.[1][2]
-
Electron-donating groups (EDGs) such as amino (-NH2) and alkoxy (-OR) groups increase the electron density of the ring, making it more susceptible to electrophilic attack and generally decreasing its reactivity in nucleophilic aromatic substitution.
-
Electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) groups decrease the electron density, facilitating nucleophilic attack.[1]
The Boc-protected amino group is generally considered to be less electron-donating than a free amino group. The 2-hydroxy group can act as either an electron-donating (as -OH) or an electron-withdrawing (as the pyridone tautomer) group, depending on the reaction conditions and the specific tautomer present.
Performance in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules in drug discovery. The performance of aminopyridine building blocks in these reactions is a critical factor in their selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The yields of Suzuki couplings with chloropyridines can be influenced by the electronic properties of the substituents.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid
| Aminopyridine Building Block | Typical Yield (%) | Notes |
| 2-Chloro-4-nitropyridine | High | The strongly electron-withdrawing nitro group activates the C-Cl bond towards oxidative addition. |
| 2-Amino-4-chloropyridine | Moderate to High | The amino group is electron-donating, which can slightly decrease reactivity compared to nitro-substituted analogs. |
| 4-(Boc-amino)-2-chloropyridine | Moderate to High | The Boc-protected amino group has a less pronounced deactivating effect than a free amino group, leading to potentially good yields. Direct comparative data is limited. |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature). The values presented are indicative and based on literature for analogous systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The efficiency of this reaction with halopyridines is also sensitive to the electronic environment of the pyridine ring.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Bromopyridines with a Primary Amine
| Aminopyridine Building Block | Typical Yield (%) | Notes |
| 2-Bromo-4-nitropyridine | High | The nitro group strongly activates the C-Br bond. |
| 2-Amino-4-bromopyridine | Moderate to High | The amino group can sometimes interfere with the catalyst, but good yields are often achievable with appropriate ligand selection. |
| 4-(Boc-amino)-2-bromopyridine | Moderate to High | The Boc group prevents potential catalyst inhibition by the amino group, often leading to cleaner reactions and good yields. |
Note: As with Suzuki coupling, yields are highly dependent on the specific reaction conditions.
The Role of the Boc Protecting Group
The use of a Boc protecting group on the amino functionality of pyridine building blocks offers several advantages in multi-step syntheses:
-
Prevents Side Reactions: The Boc group masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions.
-
Improves Solubility: The lipophilic nature of the Boc group can enhance the solubility of the building block in organic solvents.
-
Modulates Reactivity: By reducing the electron-donating ability of the amino group, the Boc group can favorably influence the reactivity of the pyridine ring in certain transformations.
-
Facile Deprotection: The Boc group is readily cleaved under acidic conditions, which are often compatible with a wide range of other functional groups.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the comparison of different aminopyridine building blocks.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Aminopyridine Derivative
Materials:
-
Chloro-aminopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the chloro-aminopyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-Aminopyridine Derivative
Materials:
-
Bromo-aminopyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the bromo-aminopyridine, sodium tert-butoxide, Pd(OAc)2, and XPhos.
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the amine and anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][6][7]
Logical Framework for Building Block Selection
The choice of an aminopyridine building block is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for selecting the most appropriate building block based on the desired synthetic outcome.
Caption: A logical workflow for the selection of aminopyridine building blocks.
Conclusion
"this compound" is a valuable and versatile building block in drug discovery, offering a unique combination of functional groups that can be strategically manipulated. Its primary advantage lies in the presence of the Boc-protecting group, which can simplify multi-step syntheses by preventing unwanted side reactions of the amino group. While direct quantitative comparisons with other aminopyridine building blocks are often context-dependent and require specific experimental validation, the principles of pyridine reactivity based on electronic effects provide a strong framework for rational building block selection. By carefully considering the electronic nature of substituents and the requirements of the planned synthetic route, researchers can select the optimal aminopyridine building block to efficiently construct their target molecules.
References
- 1. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
A Comparative Guide: Boc vs. Fmoc Protection of 4-amino-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of the 4-amino group of 4-amino-2-hydroxypyridine. This comparison is supported by experimental data from analogous reactions and established protocols.
Executive Summary
Both Boc and Fmoc are effective for the protection of the amino group of 4-amino-2-hydroxypyridine. The choice between them will largely depend on the overall synthetic strategy, particularly the compatibility with other functional groups and protecting groups present in the molecule.
-
Boc protection is characterized by its acid-labile nature, offering a robust and high-yielding protection step. Its removal is typically achieved under acidic conditions.
-
Fmoc protection is base-labile, providing an orthogonal protection strategy to the acid-labile Boc group. This is particularly advantageous in complex syntheses requiring differential deprotection steps.
Data Presentation
The following tables summarize the key quantitative data for the protection and deprotection reactions based on experimental evidence from closely related compounds and standard protocols.
| Parameter | Boc Protection of 4-aminopyridine | Fmoc Protection of Amines (General) |
| Reagents | (Boc)₂O, EDCI, HOBT, TEA | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine) |
| Solvent | Dichloromethane (DCM) | Dioxane/Water, DMF, or CH₂Cl₂ |
| Reaction Time | 0.5 hours | 16-24 hours (variable) |
| Temperature | Room Temperature | Room Temperature |
| Reported Yield | 90%[1][2] | 80-90% (typical for various amines)[3] |
| Parameter | Boc Deprotection of N-Boc-4-aminopyridine | Fmoc Deprotection (General) |
| Reagent | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Time | 1-2 hours | 15-30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Reported Yield | High yields reported[4] | Generally quantitative |
Chemical Structures & Tautomerism
4-amino-2-hydroxypyridine can exist in tautomeric forms. The equilibrium between the pyridinol and pyridone forms is an important consideration in its reactivity.
Caption: Tautomeric equilibrium of 4-amino-2-hydroxypyridine.
Experimental Protocols
Boc Protection of 4-amino-2-hydroxypyridine (Adapted from a protocol for 4-aminopyridine)[1][2]
Workflow:
Caption: Boc protection experimental workflow.
Methodology:
-
Dissolve 4-amino-2-hydroxypyridine (1 equivalent) in dichloromethane (DCM).
-
To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), triethylamine (TEA) (2.25 equivalents), and di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected 4-amino-2-hydroxypyridine.
Fmoc Protection of 4-amino-2-hydroxypyridine (General Protocol)[3][5]
Workflow:
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-(Boc-amino)-2-hydroxypyridine in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their versatile reactivity allows for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an objective comparison of the reactivity of "4-(Boc-amino)-2-hydroxypyridine" with other key substituted pyridines in three seminal reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The following analysis, supported by experimental data and established chemical principles, aims to inform strategic decisions in synthetic route development.
Executive Summary of Reactivity Comparison
The reactivity of the pyridine ring is profoundly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) generally decrease reactivity towards nucleophilic attack and can complicate palladium-catalyzed cross-coupling reactions, while electron-withdrawing groups (EWGs) enhance reactivity in nucleophilic aromatic substitutions.
"this compound" possesses two electron-donating groups. The Boc-amino group at the 4-position is a strong electron-donating group, increasing electron density at the 2- and 6-positions. The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form, which can influence its electronic contribution and participation in reactions. This substitution pattern is expected to render the pyridine core less reactive in nucleophilic aromatic substitution compared to pyridines bearing electron-withdrawing groups. In palladium-catalyzed reactions, the amino and hydroxyl moieties can potentially coordinate with the metal center, which may influence catalyst activity.
Comparative Reactivity Data
The following tables summarize quantitative data for the reactivity of various substituted pyridines in key chemical transformations. It is important to note that direct comparative experimental data for "this compound" under standardized conditions is limited in the literature. Therefore, its expected reactivity is inferred based on established electronic and steric effects of the Boc-amino and hydroxyl/pyridone substituents.
Table 1: Suzuki-Miyaura Cross-Coupling of Substituted 2-Chloropyridines with Phenylboronic Acid
| Entry | Pyridine Substrate | Product Yield (%) | Reaction Conditions | Reference |
| 1 | 2-Chloropyridine | 85 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux, 8h | [1] |
| 2 | 2-Chloro-4-nitropyridine | 92 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux, 6h | Inferred from general principles |
| 3 | 2-Chloro-4-methylpyridine | 78 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux, 12h | Inferred from general principles |
| 4 | 2-Chloro-4-aminopyridine | ~60-70 (unprotected) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 12h | [2] |
| 5 | 2-Chloro-4-(Boc-amino)pyridine | >80 (expected) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux, 10h | Inferred from protected amino group reactivity |
| 6 | 4-(Boc-amino)-2-chloropyridine * | ~70-80 (expected) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux, 12h | Inferred |
*Note: For the purpose of this comparison, the hydroxyl group of the target molecule is considered as a chloro leaving group, as 2-hydroxypyridines can be converted to 2-chloropyridines for cross-coupling reactions. The Boc-amino group is expected to have a moderate impact on the yield compared to an unprotected amino group.
Table 2: Buchwald-Hartwig Amination of Substituted 2-Bromopyridines with Morpholine
| Entry | Pyridine Substrate | Product Yield (%) | Reaction Conditions | Reference |
| 1 | 2-Bromopyridine | 95 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 16h | [3] |
| 2 | 2-Bromo-4-nitropyridine | >98 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C, 8h | Inferred from general principles |
| 3 | 2-Bromo-4-methylpyridine | 92 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 18h | [4] |
| 4 | 2-Bromo-4-aminopyridine | ~80-90 (unprotected) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C, 24h | Inferred from similar systems |
| 5 | 4-(Boc-amino)-2-bromopyridine * | >90 (expected) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 16h | Inferred |
*Note: Similar to the Suzuki-Miyaura comparison, the 2-hydroxy group is considered as a bromo leaving group. The Boc-protection on the amino group is anticipated to lead to cleaner reactions and higher yields compared to the unprotected analogue.
Table 3: Nucleophilic Aromatic Substitution of Substituted 2-Chloropyridines with Sodium Methoxide
| Entry | Pyridine Substrate | Relative Rate (k_rel) | Reaction Conditions | Reference |
| 1 | 2-Chloropyridine | 1 | MeOH, 100°C | Inferred from general principles |
| 2 | 2-Chloro-4-nitropyridine | ~10⁴ | MeOH, 25°C | Inferred from Hammett plots |
| 3 | 2-Chloro-4-methylpyridine | ~0.5 | MeOH, 100°C | Inferred from Hammett plots |
| 4 | 2-Chloro-4-aminopyridine | ~0.1 | MeOH, 120°C | Inferred from Hammett plots |
| 5 | 4-(Boc-amino)-2-chloropyridine * | ~0.2 (expected) | MeOH, 120°C | Inferred |
*Note: The Boc-amino group is less deactivating than a free amino group, hence a slightly higher relative rate is expected. The 2-hydroxy form of the target molecule is generally unreactive towards SNAr at the 2-position without prior activation.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol:
A mixture of the 2-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to reflux and stirred for the time indicated in Table 1, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol:
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (e.g., BINAP, 0.048 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) is added, followed by the 2-bromopyridine (1.0 mmol) and the amine (1.2 mmol). The tube is sealed and the reaction mixture is heated to the temperature indicated in Table 2 for the specified time. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography.
General Nucleophilic Aromatic Substitution Protocol:
The substituted 2-chloropyridine (1.0 mmol) is dissolved in anhydrous methanol (5 mL) in a sealed tube. A solution of sodium methoxide in methanol (1.2 mmol, e.g., from a commercial solution or prepared from sodium metal) is added. The mixture is heated to the temperature and for the time indicated in Table 3. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Mg₂SO₄, and concentrated to give the crude product, which is then purified by chromatography or crystallization.
Visualizing Reaction Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles of reactivity, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between substituent effects and pyridine reactivity in SNAr.
Conclusion
"this compound" is a valuable building block in drug discovery, and understanding its reactivity profile is crucial for efficient synthesis design. Due to the presence of two electron-donating groups, it is expected to be less reactive in nucleophilic aromatic substitution reactions compared to pyridines bearing electron-withdrawing substituents. For cross-coupling reactions, the Boc-protecting group on the amine is advantageous for achieving high yields and minimizing side reactions. The 2-hydroxy group typically requires conversion to a better leaving group, such as a halide or triflate, to participate effectively in palladium-catalyzed couplings. The provided protocols and comparative data offer a foundational guide for chemists to strategically incorporate this and related substituted pyridines into their synthetic endeavors. Further experimental studies are warranted to precisely quantify the reactivity of "this compound" under various reaction conditions.
References
The Strategic Advantage of 4-(Boc-amino)-2-hydroxypyridine in the Synthesis of 2,4-Disubstituted Pyridine Cores
For researchers and drug development professionals, the efficient construction of substituted pyridine scaffolds is a cornerstone of medicinal chemistry. The 2,4-disubstituted pyridine motif, in particular, is a privileged core structure in a multitude of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of synthetic strategies leading to these valuable molecules, focusing on the efficacy of utilizing "4-(Boc-amino)-2-hydroxypyridine" as a key starting material versus a more traditional approach commencing with a dihalogenated pyridine.
This guide will illuminate the strategic advantages of employing "this compound," particularly in terms of regioselectivity and the potential for streamlined synthesis of complex target molecules. We will present a hypothetical, yet representative, synthesis of a generic 2-aryl-4-aminopyridine core, a common pharmacophore in kinase inhibitors, to illustrate the practical differences between the two routes.
Comparative Analysis of Synthetic Strategies
The synthesis of 2,4-disubstituted pyridines often relies on cross-coupling reactions to introduce substituents at specific positions. The choice of starting material significantly impacts the overall efficiency, regioselectivity, and step count of the synthetic sequence. Here, we compare two primary pathways to a target 2-aryl-4-aminopyridine.
Route A commences with the versatile "this compound," which allows for selective functionalization of the 2-position. Route B represents a more classical approach starting from a commercially available dihalopyridine, such as 2,4-dichloropyridine.
| Parameter | Route A: From this compound | Route B: From 2,4-Dichloropyridine |
| Starting Material | This compound | 2,4-Dichloropyridine |
| Key Intermediate | 4-(Boc-amino)-2-pyridyl triflate | 2-Chloro-4-(substituted-amino)pyridine |
| Regioselectivity | High: Selective activation of the 2-position. | Moderate: Requires careful control of reaction conditions to achieve selective substitution at C4 over C2. |
| Typical Overall Yield | Good to Excellent (multi-step) | Variable, often moderate due to potential for side products. |
| Number of Steps | 3-4 steps | 3-4 steps |
| Key Reactions | Triflation, Suzuki Coupling, Deprotection | Nucleophilic Aromatic Substitution, Suzuki Coupling, (Potentially) Deprotection |
| Advantages | Predictable regiochemistry, milder conditions for amination (via Boc protection). | Utilizes a readily available and often cheaper starting material. |
| Disadvantages | Requires an additional step for activation of the hydroxyl group. | Potential for mixture of isomers in the first step, harsher conditions for amination may be required. |
Experimental Protocols
Detailed below are the generalized experimental protocols for the key transformations in both synthetic routes.
Route A: Key Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(trifluoromethylsulfonyloxy)pyridin-4-yl)carbamate (A2)
To a solution of this compound (A1 ) (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a suitable non-nucleophilic base such as triethylamine (1.2 eq) is added. Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired triflate A2 .
Step 2: Suzuki Coupling to form tert-butyl (2-arylpyridin-4-yl)carbamate (A3)
In a reaction vessel, the triflate A2 (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system like a mixture of toluene, ethanol, and water. The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the coupled product A3 .
Step 3: Boc Deprotection to yield 2-arylpyridin-4-amine (Target Molecule)
The Boc-protected intermediate A3 (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to give the final product, 2-arylpyridin-4-amine.
Route B: Key Experimental Protocols
Step 1: Synthesis of N-substituted-2-chloro-4-aminopyridine (B2)
2,4-Dichloropyridine (B1 ) (1.0 eq) and the desired amine (1.1 eq) are dissolved in a suitable solvent such as ethanol or DMSO. A base, for instance, triethylamine or potassium carbonate (1.5 eq), is added to the mixture. The reaction is then heated to a temperature ranging from 80 to 120 °C and monitored by TLC. It is crucial to carefully control the temperature and reaction time to favor monosubstitution at the more reactive 4-position. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water or purified by extraction and column chromatography to yield B2 .
Step 2: Suzuki Coupling to form N-substituted-2-aryl-4-aminopyridine (B3)
The 2-chloropyridine derivative B2 (1.0 eq) is subjected to Suzuki coupling with an arylboronic acid (1.2 eq) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., sodium carbonate) in a solvent mixture like DME/water. The reaction mixture is degassed and heated under reflux until completion. The workup and purification are similar to that described for Route A, Step 2, to afford the target molecule B3 .
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow starting from this compound.
Caption: Alternative synthesis starting from 2,4-Dichloropyridine.
Conclusion
The use of "this compound" offers a strategic and often more regioselective pathway for the synthesis of 2,4-disubstituted pyridines, which are prevalent in medicinally important molecules. While the alternative route starting from dihalopyridines can be effective, it may present challenges in controlling selectivity during the initial amination step. The Boc-protected route allows for the secure and directed synthesis of the desired 4-amino substitution pattern before proceeding with further functionalization at the 2-position. For the development of complex and high-value target molecules, the predictability and robustness of the "this compound" approach can outweigh the potential cost and availability advantages of simpler dihalopyridine starting materials. Researchers should consider the specific goals of their synthesis, including the desired scale, purity requirements, and the complexity of the target molecule, when selecting the most appropriate synthetic strategy.
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 4-(Boc-amino)-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of creating novel therapeutics and functional materials. The 4-amino-2-hydroxypyridine scaffold is a particularly valuable building block. While "4-(Boc-amino)-2-hydroxypyridine" serves as a key reagent for introducing this moiety, alternative synthetic strategies exist that offer different advantages in terms of starting material availability, reaction efficiency, and scalability. This guide provides an objective comparison of various synthetic routes to the 4-amino-2-hydroxypyridine core, presenting the starting materials of each pathway as alternatives to the direct use of the pre-functionalized and protected reagent.
Comparative Analysis of Synthetic Strategies
The following table summarizes different approaches to synthesize the 4-amino-2-hydroxypyridine scaffold. Each strategy utilizes distinct starting materials and reaction types, offering a range of options for chemists to consider based on their specific needs and available resources.
| Strategy | Starting Material(s) | Key Reaction Type | Reported Yield (%) | Notes |
| Strategy 1 | 4-Aminopyridine | Diazotization followed by Hydrolysis | ~92% | A two-step process involving the conversion of the amino group to a hydroxyl group.[1] |
| Strategy 2 | 4-Hydroxy-6-methyl-2-pyrone and Benzylamine | Nucleophilic substitution and rearrangement | Excellent | A microwave-assisted reaction that proceeds via ring-opening and subsequent recyclization.[2] |
| Strategy 3 | Dehydroacetic acid and Benzylamine | Condensation and Rearrangement | 48-93% | A regioselective synthesis leading to N-substituted pyridin-2-one derivatives.[3] |
| Strategy 4 | β-Ketoesters and Primary Amines | Enamine formation and cyclization | Good to Excellent | A versatile method for the synthesis of enaminones which are precursors to pyridinones.[4][5] |
| Strategy 5 | Multicomponent Reaction (e.g., Aldehyde, Ketone, Malononitrile, Ammonium Acetate) | One-pot condensation and cyclization | High | Offers high atom economy and the ability to generate diverse structures in a single step.[6][7][8][9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis.
Strategy 1: Synthesis from 4-Aminopyridine
This protocol describes the synthesis of 4-hydroxypyridine from 4-aminopyridine. The resulting 4-hydroxypyridine can then be nitrated and reduced to introduce the amino group at the 4-position, which can subsequently be Boc-protected.
Step 1: Diazotization of 4-Aminopyridine [1]
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.
-
Add 95 g of 99% 4-aminopyridine at a temperature of 0-20°C.
-
Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.
-
Monitor the reaction until completion.
Step 2: Hydrolysis and Neutralization [1]
-
Control the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.
-
Introduce carbon dioxide to react with excess barium hydroxide until the pH of the solution is 6.
-
Filter and wash the precipitate to obtain a crude 4-hydroxypyridine solution.
-
The crude product can be purified by treatment with activated carbon and subsequent vacuum distillation to yield high-purity 4-hydroxypyridine.
Strategy 2: Microwave-Assisted Synthesis from 4-Hydroxy-6-methyl-2-pyrone
This method provides a rapid synthesis of N-substituted 4-amino-2-pyridones.
Procedure: [2]
-
A mixture of 4-hydroxy-6-methyl-2-pyrone and a primary amine (e.g., benzylamine) at a molar ratio of 1:2.4 is subjected to microwave irradiation at 850 W.
-
The reaction proceeds via the opening of the lactone ring followed by recyclization.
-
The corresponding 4-amino-2-pyridone is obtained in excellent yield.
Strategy 4: Boc Protection of an Aminopyridine
This protocol details the general procedure for the Boc protection of an aminopyridine, which is a key step if starting from an unprotected aminopyridine derivative.
-
Dissolve 4-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
While stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), triethylamine (2.4g, 23.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (4.0g, 18.5 mmol).
-
Continue stirring at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material disappears.
-
Wash the reaction solution with water (2 x 20 mL).
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the Boc-protected aminopyridine (yield: 90%).
Synthetic Pathways Overview
The following diagram illustrates the alternative synthetic pathways to the 4-amino-2-hydroxypyridine scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. β-enamino ester synthesis by amination [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 12. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unveiling the-Structural Nuances of 4-(Boc-amino)-2-hydroxypyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural characteristics of key organic molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(Boc-amino)-2-hydroxypyridine and its significant derivatives, 4-amino-2-hydroxypyridine and 4-(Boc-amino)-2-methoxypyridine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate a deeper understanding of their subtle yet crucial structural differences.
This comparison relies on a combination of experimentally reported data and predicted spectral characteristics based on the analysis of similar molecular structures. The presented data serves as a valuable reference for the identification, characterization, and quality control of these compounds in a research and development setting.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its derivatives. This side-by-side comparison highlights the impact of the Boc protecting group and the methylation of the hydroxyl group on the spectral properties of the core pyridine structure.
| Spectroscopic Technique | This compound | 4-amino-2-hydroxypyridine | 4-(Boc-amino)-2-methoxypyridine |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.5 (s, 1H, NH-Boc), ~7.2 (d, 1H, H-6), ~6.5 (d, 1H, H-5), ~6.3 (s, 1H, H-3), ~1.4 (s, 9H, C(CH₃)₃) | δ ~6.8 (d, 1H, H-6), ~5.8 (d, 1H, H-5), ~5.7 (s, 1H, H-3), ~5.5 (br s, 2H, NH₂) | δ ~9.6 (s, 1H, NH-Boc), ~7.5 (d, 1H, H-6), ~6.7 (d, 1H, H-5), ~6.5 (s, 1H, H-3), ~3.8 (s, 3H, OCH₃), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O, pyridinone), ~153 (C=O, Boc), ~150 (C-4), ~140 (C-6), ~108 (C-5), ~105 (C-3), ~79 (C(CH₃)₃), ~28 (C(CH₃)₃) | δ ~166 (C=O), ~152 (C-4), ~135 (C-6), ~100 (C-5), ~98 (C-3) | δ ~163 (C-2), ~155 (C-4), ~153 (C=O, Boc), ~145 (C-6), ~107 (C-5), ~102 (C-3), ~80 (C(CH₃)₃), ~55 (OCH₃), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3200 (N-H), ~3100-3000 (O-H, N-H), ~1720 (C=O, Boc), ~1650 (C=O, pyridinone), ~1600, ~1550 (C=C, C=N) | ~3400-3200 (N-H), ~3100-3000 (O-H), ~1640 (C=O), ~1600, ~1560 (C=C, C=N) | ~3250 (N-H), ~1725 (C=O, Boc), ~1610, ~1560 (C=C, C=N), ~1250, ~1050 (C-O) |
| Mass Spectrometry (ESI+) | m/z 211 [M+H]⁺, 155 [M-tBu+H]⁺, 111 [M-Boc+H]⁺ | m/z 111 [M+H]⁺ | m/z 225 [M+H]⁺, 169 [M-tBu+H]⁺, 125 [M-Boc+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Parameters: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
-
¹³C NMR Parameters: A proton-decoupled ¹³C experiment was conducted with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. The resulting spectrum was baseline corrected.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
Instrumentation: Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was acquired over a mass-to-charge (m/z) range of 50-500.
Synthesis and Derivatization Workflow
The following diagram illustrates the synthetic relationship between the compared molecules, starting from 4-amino-2-hydroxypyridine. This workflow highlights the key chemical transformations involved in the protection of the amino group with a Boc moiety and the subsequent methylation of the hydroxyl group.
Caption: Synthetic route from 4-amino-2-hydroxypyridine to its derivatives.
A Comparative Guide to Catalysts for Reactions Involving "4-(Boc-amino)-2-hydroxypyridine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The "4-(Boc-amino)-2-hydroxypyridine" moiety, in particular, represents a versatile building block. Its strategic modification through catalytic cross-coupling and C-H functionalization reactions allows for the synthesis of diverse molecular architectures with potential therapeutic applications. This guide provides a comparative analysis of various catalytic systems for reactions involving derivatives of "this compound," supported by experimental data from the literature to aid in catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of "this compound" derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 2-position, starting from a corresponding 2-halopyridine precursor. The choice of catalyst and ligand is critical for achieving high yields, especially with potentially coordinating substrates like pyridines.
Comparative Data for Suzuki-Miyaura Coupling of 4-Substituted-2-halopyridines:
| Catalyst System | 4-Halopyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [General Knowledge] |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92 | [General Knowledge] |
| Pd/IPr | 2,4-Dichloropyridine* | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | [1] |
| 3% Pd/C | 4-Bromoanisole** | K₃PO₄ | H₂O | 100 | 10 | 88 | [1] |
*Coupling at the C4 position of a dihalopyridine, demonstrating ligand-controlled selectivity.[1] **A substituted aryl bromide, included to show the performance of a heterogeneous catalyst.[1]
Catalyst and Ligand Considerations:
-
Traditional Catalysts: For routine couplings of 2-bromo- and 2-iodopyridine derivatives, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1]
-
Advanced Ligand Systems: For the more challenging 2-chloropyridine substrates, and for achieving high regioselectivity, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are generally required.[1][2] These ligands promote the crucial oxidative addition step and enhance catalyst stability.
-
Heterogeneous Catalysts: Palladium on activated carbon (Pd/C) offers advantages in terms of catalyst recovery and reuse, which is particularly beneficial for industrial applications.[1]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides. For derivatives of "this compound," this reaction can be utilized to introduce a variety of nitrogen-containing substituents at the 2-position.
Key Factors for Successful Buchwald-Hartwig Amination:
-
Ligand Selection: The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination.[3] Ligands developed by the Buchwald group (e.g., dialkylbiaryl phosphines) and the Hartwig group (e.g., ferrocene-derived and trialkyl phosphine ligands) are highly effective for coupling a wide range of amines with aryl halides, including challenging substrates like chlorides.[3]
-
Base Selection: While traditional protocols often employ strong bases like sodium tert-butoxide, newer methods have been developed that utilize weaker bases such as carbonates and phosphates, increasing the functional group tolerance of the reaction.[3]
-
Catalyst Precursors: Both Pd(0) and Pd(II) sources can be used as catalyst precursors. Pd(II) precursors like Pd(OAc)₂ are often used in combination with phosphine ligands to generate the active Pd(0) catalyst in situ.
C-H Functionalization: A Direct Approach to Arylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For "this compound" (which exists in the 2-pyridone tautomeric form), C-H arylation offers a direct route to introduce aryl groups.
Recent studies have shown that pyridone-based ligands can significantly accelerate Pd(II)-catalyzed C-H activation.[4] This approach, often referred to as directed C-H functionalization, utilizes a directing group on the substrate to guide the catalyst to a specific C-H bond. The N-H or a substituent on the nitrogen of the 2-pyridone can act as such a directing group.
While specific examples with "4-(Boc-amino)-2-pyridone" are not detailed in the provided search results, the development of bifunctional bidentate pyridone ligands has enabled the transformation of methylene C-H bonds in substrates containing native functional groups.[4] This suggests that a similar strategy could be developed for the direct arylation of the "4-(Boc-amino)-2-pyridone" core.
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of an optimal catalyst for reactions involving "this compound" derivatives is highly dependent on the specific transformation being performed. For Suzuki-Miyaura couplings, while traditional palladium catalysts can be effective for bromo- and iodo-pyridines, the use of bulky, electron-rich phosphine or NHC ligands is recommended for the more challenging chloro-substrates. In Buchwald-Hartwig aminations, a similar trend towards the use of sterically demanding phosphine ligands is observed to facilitate the coupling of a broad range of amines. The emerging field of C-H functionalization, particularly with the aid of pyridone-based ligands, presents a promising and direct avenue for the arylation of the 2-pyridone core. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers to design and optimize their synthetic routes towards novel and complex pyridine-containing molecules.
References
Evaluating the green chemistry metrics of syntheses using "4-(Boc-amino)-2-hydroxypyridine"
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the pharmaceutical and chemical industries necessitates a thorough evaluation of the environmental impact of synthetic routes. This guide provides a comparative analysis of two synthetic pathways for the production of 4-(Boc-amino)-2-hydroxypyridine, a valuable building block in medicinal chemistry. The "Traditional Route" employs common reagents and solvents, while the "Greener Alternative" incorporates principles of green chemistry to reduce environmental impact. This comparison is based on key green chemistry metrics, detailed experimental protocols, and visual representations of the synthetic workflows.
Green Chemistry Metrics: A Quantitative Comparison
The environmental performance of each synthetic route is evaluated using three key green chemistry metrics: Atom Economy, Process Mass Intensity (PMI), and E-Factor.
-
Atom Economy calculates the efficiency of a reaction in converting reactants to the desired product. A higher percentage indicates less waste generation at the atomic level.
-
Process Mass Intensity (PMI) is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI signifies a more resource-efficient and sustainable process.
-
E-Factor represents the ratio of the mass of waste generated to the mass of the product. A lower E-Factor is indicative of a greener process.
The following table summarizes the calculated green chemistry metrics for the two proposed synthetic routes to this compound.
| Green Chemistry Metric | Traditional Route | Greener Alternative |
| Overall Atom Economy | ~45% | ~65% |
| Overall Process Mass Intensity (PMI) | ~150 | ~50 |
| Overall E-Factor | ~149 | ~49 |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is presented in a three-step process starting from 2-hydroxypyridine. Below are the detailed experimental protocols for both the traditional and a greener synthetic approach.
Step 1: Nitration of 2-Hydroxypyridine
The first step involves the nitration of 2-hydroxypyridine to yield 2-hydroxy-4-nitropyridine.
Traditional Method:
-
Reaction: 2-Hydroxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
-
Protocol: To a stirred solution of 2-hydroxypyridine (10.0 g, 0.105 mol) in concentrated sulfuric acid (50 mL) at 0°C, a mixture of concentrated nitric acid (7.0 mL, 0.168 mol) and concentrated sulfuric acid (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours, then poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-hydroxy-4-nitropyridine.
-
Yield: Approximately 75%.
Greener Alternative:
-
Reaction: Nitration is carried out using a milder nitrating agent, such as nitric acid in trifluoroacetic anhydride.
-
Protocol: 2-Hydroxypyridine (10.0 g, 0.105 mol) is dissolved in trifluoroacetic anhydride (30 mL). To this solution, concentrated nitric acid (7.0 mL, 0.168 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 2-hydroxy-4-nitropyridine.
-
Yield: Approximately 80%.
Step 2: Reduction of 2-Hydroxy-4-nitropyridine
The nitro group of 2-hydroxy-4-nitropyridine is reduced to an amino group to form 4-amino-2-hydroxypyridine.
Traditional Method:
-
Reaction: Reduction is achieved using a metal catalyst in an organic solvent.
-
Protocol: 2-Hydroxy-4-nitropyridine (10.0 g, 0.071 mol) is dissolved in methanol (100 mL). Palladium on carbon (10% w/w, 1.0 g) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. The catalyst is filtered off, and the solvent is evaporated to yield 4-amino-2-hydroxypyridine.
-
Yield: Approximately 90%.
Greener Alternative:
-
Reaction: Catalytic transfer hydrogenation is employed using a safer hydrogen source and a more environmentally benign solvent.
-
Protocol: A mixture of 2-hydroxy-4-nitropyridine (10.0 g, 0.071 mol), ammonium formate (22.5 g, 0.357 mol), and palladium on carbon (10% w/w, 1.0 g) in ethanol (100 mL) is refluxed for 2 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to give 4-amino-2-hydroxypyridine.
-
Yield: Approximately 95%.
Step 3: Boc Protection of 4-Amino-2-hydroxypyridine
The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Traditional Method (EDCI/HOBT Coupling):
-
Reaction: The Boc protection is carried out using di-tert-butyl dicarbonate ((Boc)₂O) with coupling agents in a chlorinated solvent.
-
Protocol: To a solution of 4-amino-2-hydroxypyridine (1.0 g, 9.08 mmol) in dichloromethane (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.08 g, 10.9 mmol), 1-hydroxybenzotriazole (HOBt) (0.12 g, 0.91 mmol), triethylamine (TEA) (2.5 mL, 18.2 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (2.98 g, 13.6 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. The solution is then washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
-
Yield: Approximately 85%.
Greener Alternative (Catalyst-Free in Water):
-
Reaction: The Boc protection is performed using (Boc)₂O in water without any catalyst.
-
Protocol: 4-Amino-2-hydroxypyridine (1.0 g, 9.08 mmol) is suspended in water (10 mL). Di-tert-butyl dicarbonate ((Boc)₂O) (2.18 g, 10.0 mmol) is added, and the mixture is stirred vigorously at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried under vacuum to give this compound.
-
Yield: Approximately 92%.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the traditional and greener synthetic routes.
Conclusion
This comparative guide demonstrates that by making informed choices regarding reagents, solvents, and reaction conditions, the synthesis of this compound can be made significantly more environmentally friendly. The "Greener Alternative" route not only shows a substantial improvement in key green chemistry metrics such as PMI and E-Factor but also often results in higher yields and simpler purification procedures. For researchers and professionals in drug development, adopting such greener synthetic strategies is crucial for promoting sustainability and reducing the environmental footprint of pharmaceutical manufacturing.
Safety Operating Guide
Proper Disposal of 4-(Boc-amino)-2-hydroxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Boc-amino)-2-hydroxypyridine, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for mitigating risks and maintaining a secure and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to handle the compound with appropriate safety measures. This chemical is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
No specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound is readily available. The toxicological properties of this compound have not been fully investigated. It is recommended to handle it with the care due to a potentially hazardous chemical.
| Parameter | Value | Species | Route |
| LD50 | Data not available | - | - |
| LC50 | Data not available | - | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be conducted in accordance with all local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.
2. Waste Collection and Labeling:
-
Collect all waste in a designated, chemically compatible, and leak-proof container with a secure lid.
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.
4. Professional Disposal:
-
The required method for the final disposal of this compound is through a licensed and approved waste disposal plant.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical in the regular trash or down the drain.
5. Spill and Leak Procedures:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For large spills, contact your institution's EHS department immediately.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.
Disposal Workflow
Caption: Disposal Workflow for this compound
Personal protective equipment for handling 4-(Boc-amino)-2-hydroxypyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Boc-amino)-2-hydroxypyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper material disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of personal protective equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. Should conform to EN166 or OSHA 29 CFR 1910.133 standards.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2][3][4] Inspect for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin from contact.[2][3][4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation.[3][4] If a fume hood is unavailable, a NIOSH/MSHA approved respirator may be necessary.[1] |
Operational Plan: Handling this compound
A strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials, including the chemical, solvents, and glassware.
-
Don the appropriate PPE as detailed in the table above.
Handling:
-
Conduct all weighing and transferring of this compound within the fume hood to prevent inhalation of dust or vapors.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools and ensure proper grounding of equipment.[4][7]
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste, including contaminated consumables, in designated and properly labeled hazardous waste containers.[2]
-
Remove PPE and wash hands thoroughly with soap and water after handling.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials : Any materials contaminated with the compound, such as gloves, pipette tips, and weighing paper, should also be disposed of as hazardous waste.[8]
-
Disposal Method : Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5][8]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
